PF-06928215
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,2S)-2-[(7-oxo-5-phenyl-1H-pyrazolo[1,5-a]pyrimidine-3-carbonyl)amino]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4/c25-17-10-16(12-6-2-1-3-7-12)22-18-14(11-21-24(17)18)19(26)23-15-9-5-4-8-13(15)20(27)28/h1-3,6-7,10-11,13,15,21H,4-5,8-9H2,(H,23,26)(H,27,28)/t13-,15+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGQGCLHXUPGUSZ-HIFRSBDPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)O)NC(=O)C2=CNN3C2=NC(=CC3=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@@H](C1)C(=O)O)NC(=O)C2=CNN3C2=NC(=CC3=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
PF-06928215: A Technical Deep Dive into its Mechanism of Action as a cGAS Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of PF-06928215, a potent and selective inhibitor of cyclic GMP-AMP synthase (cGAS). Developed by Pfizer, this small molecule has been instrumental in the preclinical exploration of the cGAS-STING (Stimulator of Interferon Genes) pathway's role in autoimmune and inflammatory diseases.[1] This document details its biochemical properties, interaction with its target, and the experimental methodologies used for its characterization.
Core Mechanism: Competitive Inhibition of cGAS
This compound functions as a high-affinity, competitive inhibitor of cGAS.[1][2] It directly binds to the catalytic active site of the cGAS enzyme.[2][3][4] This binding action physically obstructs the access of the enzyme's natural substrates, adenosine triphosphate (ATP) and guanosine triphosphate (GTP). By occupying the active site, this compound effectively prevents cGAS from synthesizing its product, the second messenger molecule 2',3'-cyclic GMP-AMP (cGAMP).[2][5]
The inhibition of cGAMP production is the pivotal point of this compound's mechanism. cGAMP is the essential signaling molecule that binds to and activates the STING protein located on the endoplasmic reticulum.[5][6] Without cGAMP, the downstream signaling cascade of the STING pathway is halted, leading to a suppression of type I interferon and other pro-inflammatory cytokine production.[1][5]
Quantitative Data Summary
The inhibitory potency and binding affinity of this compound for cGAS have been quantified in biochemical assays. The key parameters are summarized in the table below for clear comparison.
| Parameter | Value | Assay Method | Reference |
| IC50 | 4.9 μM | cGAS enzymatic activity assay | [3][5] |
| KD | 200 nM | Surface Plasmon Resonance (SPR) | [4][5] |
It is noteworthy that while this compound demonstrates potent biochemical inhibition of cGAS, it did not show activity in cellular assays designed to measure the downstream effects of cGAS activation, such as the induction of IFN-beta expression.[3]
Signaling Pathway and Inhibition
The following diagram illustrates the cGAS-STING signaling pathway and the specific point of intervention by this compound.
Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.
Key Experimental Protocols
The characterization of this compound relied on novel and established biochemical assays. Below are the detailed methodologies for the key experiments cited.
Fluorescence Polarization (FP) Assay for cGAS Activity
A novel high-throughput fluorescence polarization (FP)-based assay was developed to identify and optimize cGAS inhibitors.[3][4]
-
Principle: This assay indirectly measures the production of cGAMP by cGAS. It utilizes a high-affinity monoclonal antibody that specifically recognizes cGAMP. A Cy5-labeled cGAMP tracer is used, which, when bound to the antibody, results in a high FP signal. In the presence of unlabeled cGAMP produced by the cGAS enzyme, the tracer is displaced, leading to a decrease in the FP signal. The degree of this decrease is proportional to the amount of cGAMP produced and thus reflects the enzymatic activity of cGAS.
-
Methodology:
-
Recombinant human cGAS is incubated with its substrates, ATP and GTP, and the activating ligand, double-stranded DNA (dsDNA).
-
The enzymatic reaction is allowed to proceed for a defined period.
-
The reaction is then stopped, and the mixture is incubated with the anti-cGAMP monoclonal antibody and the Cy5-cGAMP tracer.
-
The fluorescence polarization is measured using a suitable plate reader.
-
For inhibitor screening, compounds like this compound are pre-incubated with the cGAS enzyme before the addition of substrates. The IC50 value is determined by measuring the concentration of the inhibitor required to reduce the cGAS activity by 50%.
-
Caption: Workflow for the cGAS Fluorescence Polarization (FP) assay.
Surface Plasmon Resonance (SPR) for Binding Affinity
Surface Plasmon Resonance (SPR) was employed to directly measure the binding kinetics and affinity of this compound to cGAS.[3]
-
Principle: SPR is a label-free technique that detects changes in the refractive index at the surface of a sensor chip. In this application, recombinant cGAS is immobilized on the sensor chip surface. A solution containing this compound is then flowed over the surface. The binding of this compound to the immobilized cGAS causes a change in the refractive index, which is detected as a response unit (RU) signal. The rate of association and dissociation can be measured, and from these, the equilibrium dissociation constant (KD) is calculated, which is a measure of the binding affinity.
-
Methodology:
-
Recombinant cGAS is immobilized on a sensor chip.
-
A series of twofold dilutions of this compound in a suitable buffer are prepared.
-
Each concentration of this compound is injected over the sensor chip surface for a specific duration (association phase), followed by a flow of buffer alone (dissociation phase).
-
The binding response (in RU) is recorded in real-time to generate sensorgrams.
-
The sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Caption: Simplified workflow for Surface Plasmon Resonance (SPR) analysis.
Conclusion
This compound is a well-characterized, high-affinity inhibitor of cGAS that has served as a valuable tool compound for studying the cGAS-STING pathway. Its mechanism of action through competitive inhibition of the cGAS active site is supported by robust biochemical and structural data. The development of a novel fluorescence polarization assay has facilitated the discovery and optimization of such inhibitors. While its lack of cellular activity in initial reports presents a challenge for direct therapeutic development, the detailed understanding of its interaction with cGAS provides a strong foundation for the design of next-generation inhibitors with improved cellular permeability and in vivo efficacy for the treatment of autoimmune and inflammatory disorders.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of this compound as a high affinity inhibitor of cGAS enabled by a novel fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of this compound as a high affinity inhibitor of cGAS enabled by a novel fluorescence polarization assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. immune-system-research.com [immune-system-research.com]
- 6. Agonists and Inhibitors of the cGAS-STING Pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Role of PF-06928215 in the cGAS-STING Pathway: A Technical Guide
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a danger signal associated with pathogenic infection and cellular damage.[1][2][3] Dysregulation of this pathway is implicated in various autoimmune and inflammatory diseases, making it a prime target for therapeutic intervention.[1][4] PF-06928215 has emerged as a significant research tool in the study of this pathway, functioning as a high-affinity, direct inhibitor of cGAS.[1][2] This technical guide provides a comprehensive overview of the role of this compound, its mechanism of action, and the experimental methodologies used to characterize its activity.
The cGAS-STING Signaling Pathway
The cGAS-STING pathway is initiated by the binding of cytosolic dsDNA to cGAS.[5] This binding event triggers a conformational change in cGAS, activating its enzymatic function. Activated cGAS catalyzes the synthesis of the second messenger cyclic GMP-AMP (cGAMP) from ATP and GTP.[2][5] cGAMP then binds to the STING protein located on the endoplasmic reticulum membrane.[2][6] This binding induces a conformational change and oligomerization of STING, leading to its translocation to the Golgi apparatus.[3][5] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3).[1][3] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of type I interferons (IFNs) and other inflammatory cytokines.[1][6]
References
- 1. Discovery of this compound as a high affinity inhibitor of cGAS enabled by a novel fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. immune-system-research.com [immune-system-research.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Agonists and Inhibitors of the cGAS-STING Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic Development by Targeting the cGAS-STING Pathway in Autoimmune Disease and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Therapeutic Potential of PF-06928215 in Autoimmune Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA. Dysregulation of this pathway, leading to the aberrant recognition of self-DNA, has been implicated in the pathogenesis of several autoimmune diseases, including Systemic Lupus Erythematosus (SLE) and Aicardi-Goutières Syndrome (AGS). Consequently, inhibition of cGAS presents a promising therapeutic strategy. This technical guide provides a comprehensive overview of PF-06928215, a high-affinity inhibitor of cGAS. We detail its mechanism of action, summarize its in vitro inhibitory activities, and provide detailed experimental protocols for its evaluation. While preclinical data for this compound in specific autoimmune disease models is not yet publicly available, this document serves as a foundational resource for researchers investigating its therapeutic potential.
Introduction: The cGAS-STING Pathway in Autoimmunity
The innate immune system relies on pattern recognition receptors to detect molecular signatures of pathogens and cellular damage. Cytosolic DNA is a potent trigger of innate immunity, primarily through the cGAS-STING signaling pathway.[1][2][3][4][5][6] Upon binding to double-stranded DNA (dsDNA) in the cytoplasm, cGAS catalyzes the synthesis of the second messenger 2’3′-cyclic GMP-AMP (cGAMP) from ATP and GTP.[2][3][4][5] cGAMP then binds to and activates STING, an endoplasmic reticulum-resident protein.[4] This activation leads to the recruitment and phosphorylation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3).[1] Phosphorylated IRF3 dimerizes, translocates to the nucleus, and induces the expression of type I interferons (IFN-I) and other inflammatory cytokines.[1]
In healthy individuals, the cGAS-STING pathway is tightly regulated to prevent responses to self-DNA. However, in certain autoimmune conditions, genetic mutations or environmental factors can lead to the accumulation of cytosolic self-DNA, resulting in chronic activation of this pathway and a sustained, pathological type I interferon response.[2][3][6] For instance, mutations in the TREX1 gene, which encodes a major cytosolic exonuclease responsible for degrading self-DNA, are associated with AGS and a subset of SLE cases.[3] TREX1 knockout mice exhibit a severe inflammatory phenotype that is rescued by the simultaneous knockout of cGAS, demonstrating the pivotal role of cGAS in this autoimmune pathology.[3]
This compound: A High-Affinity cGAS Inhibitor
This compound is a small molecule inhibitor that has been identified as a high-affinity, active-site inhibitor of cGAS.[2][4][5] Its discovery has provided a valuable tool for probing the function of cGAS and represents a potential therapeutic agent for cGAS-driven autoimmune diseases.
Mechanism of Action
This compound acts as a competitive inhibitor, binding directly to the cGAS active site.[4] This binding prevents the catalytic activity of cGAS, thereby blocking the synthesis of cGAMP and the subsequent downstream signaling cascade that leads to type I interferon production.
In Vitro Efficacy
The inhibitory activity of this compound has been characterized through various biochemical and biophysical assays. The following table summarizes the key quantitative data.
| Parameter | Value | Assay Method | Reference |
| Binding Affinity (KD) | 200 nM | Surface Plasmon Resonance (SPR) | [5] |
| Inhibitory Potency (IC50) | 4.9 µM | cGAS Enzymatic Assay | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the evaluation of this compound and other cGAS inhibitors.
cGAS Inhibition Assay: Fluorescence Polarization
A robust and high-throughput fluorescence polarization (FP) assay was instrumental in the discovery and characterization of this compound. This assay indirectly measures the inhibition of cGAS activity by quantifying the amount of cGAMP produced.
Principle: The assay relies on a competition format where cGAMP produced by the cGAS enzyme competes with a fluorescently labeled cGAMP tracer for binding to a specific anti-cGAMP monoclonal antibody. When the tracer is bound to the larger antibody, it tumbles slowly in solution, resulting in a high FP signal. Conversely, when the tracer is displaced by unlabeled cGAMP from the enzymatic reaction, it tumbles more rapidly, leading to a low FP signal. The degree of FP is therefore inversely proportional to the amount of cGAMP produced.
Materials:
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Recombinant human cGAS enzyme
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Double-stranded DNA (dsDNA) activator (e.g., herring testes DNA)
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ATP and GTP substrates
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Assay buffer (e.g., 20 mM Tris pH 7.5, 10 mM MgCl₂, 100 mM NaCl, 1 mM DTT)
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This compound or other test compounds
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EDTA to stop the reaction
-
Cy5-labeled cGAMP tracer
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High-affinity anti-cGAMP monoclonal antibody
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384-well black, low-volume microplates
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Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a reaction mixture containing assay buffer, dsDNA, ATP, and GTP.
-
Add the test compound (e.g., this compound) at various concentrations to the wells of the microplate.
-
Initiate the enzymatic reaction by adding the cGAS enzyme to the wells.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Add a pre-mixed solution of the Cy5-labeled cGAMP tracer and the anti-cGAMP antibody to all wells.
-
Incubate for at least 60 minutes at room temperature to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization on a suitable plate reader (Excitation: 620 nm, Emission: 688 nm).
-
Calculate the percent inhibition for each compound concentration relative to controls (no enzyme and no inhibitor) and determine the IC50 value by fitting the data to a four-parameter logistic equation.
In Vitro cGAS-STING Pathway Activation Assay
This protocol describes how to assess the ability of a cGAS inhibitor to block downstream signaling in a cellular context.
Principle: Cell lines that have a functional cGAS-STING pathway (e.g., THP-1 monocytes) are stimulated with cytosolic dsDNA to induce the production of type I interferons. The efficacy of the inhibitor is determined by its ability to reduce the expression of interferon-stimulated genes (ISGs).
Materials:
-
THP-1 cells (or other suitable cell line)
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Cell culture medium (e.g., RPMI-1640 with 10% FBS)
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Transfection reagent (e.g., Lipofectamine)
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dsDNA for transfection (e.g., interferon-stimulatory DNA - ISD)
-
This compound or other test compounds
-
Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR)
-
Primers for ISGs (e.g., IFNB1, CXCL10) and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Seed THP-1 cells in 24-well plates and allow them to adhere.
-
Pre-treat the cells with various concentrations of the cGAS inhibitor or vehicle control for a specified time (e.g., 1-2 hours).
-
Prepare dsDNA-transfection reagent complexes according to the manufacturer's protocol.
-
Add the complexes to the cells to stimulate the cGAS-STING pathway.
-
Incubate for a period sufficient to induce ISG expression (e.g., 4-6 hours).
-
Lyse the cells and extract total RNA.
-
Perform reverse transcription to synthesize cDNA.
-
Quantify the expression of target ISGs and the housekeeping gene using qRT-PCR.
-
Normalize the expression of the ISGs to the housekeeping gene and calculate the fold change in expression relative to unstimulated cells.
-
Determine the dose-dependent inhibitory effect of the compound on ISG induction.
Visualizations
Signaling Pathway
Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Experimental workflow for the evaluation of a cGAS inhibitor like this compound.
Therapeutic Potential and Future Directions
The high affinity and direct inhibition of cGAS by this compound make it a valuable pharmacological tool and a promising starting point for the development of therapeutics for autoimmune diseases driven by the cGAS-STING pathway. The strong genetic evidence linking cGAS activation to conditions like AGS and certain forms of SLE provides a clear rationale for the clinical investigation of cGAS inhibitors.
To date, there is a lack of publicly available data on the efficacy of this compound in preclinical models of autoimmune disease. Future studies should focus on evaluating this compound in relevant animal models, such as TREX1-deficient mice, to assess its ability to mitigate disease phenotypes, including the reduction of type I interferon signatures, autoantibody production, and organ damage. Such studies will be crucial in validating the therapeutic potential of this compound and guiding its potential translation into clinical development for the treatment of debilitating autoimmune disorders.
References
- 1. Discovery of this compound as a high affinity inhibitor of cGAS enabled by a novel fluorescence polarization assay (Journal Article) | OSTI.GOV [osti.gov]
- 2. Discovery of this compound as a high affinity inhibitor of cGAS enabled by a novel fluorescence polarization assay | PLOS One [journals.plos.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. immune-system-research.com [immune-system-research.com]
- 5. Discovery of this compound as a high affinity inhibitor of cGAS enabled by a novel fluorescence polarization assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of this compound as a high affinity inhibitor of cGAS enabled by a novel fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]
PF-06928215: A Technical Guide to a High-Affinity cGAS Inhibitor for Studying Cytosolic DNA Sensing
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of PF-06928215, a potent and specific inhibitor of cyclic GMP-AMP synthase (cGAS). The presence of DNA in the cytosol is a critical danger signal that activates the innate immune system, primarily through the cGAS-STING pathway.[1] Uncontrolled activation of this pathway is implicated in various autoinflammatory and autoimmune diseases, making its components key therapeutic targets.[1] this compound serves as a crucial chemical probe for elucidating the role of cGAS in these processes. This document details the inhibitor's mechanism of action, quantitative biochemical data, relevant experimental protocols, and its utility in studying the cytosolic DNA sensing pathway.
Introduction to the cGAS-STING Pathway
The innate immune system relies on pattern recognition receptors to detect pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). Cytosolic double-stranded DNA (dsDNA), whether from invading pathogens or from host cellular damage, is a potent trigger of this system.[2] cGAS is the primary sensor of cytosolic dsDNA.[3] Upon binding to dsDNA, cGAS undergoes a conformational change and catalyzes the synthesis of a second messenger, 2',3'-cyclic GMP-AMP (cGAMP), from ATP and GTP.[3][4] cGAMP then binds to the Stimulator of Interferon Genes (STING), an adaptor protein located on the endoplasmic reticulum.[3] This binding event initiates a signaling cascade, leading to the activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).[1] Phosphorylated IRF3 translocates to the nucleus, driving the expression of type I interferons (IFN-I) and other pro-inflammatory cytokines, which orchestrate an antimicrobial and inflammatory response.[2]
This compound: A Competitive cGAS Inhibitor
This compound was identified as a high-affinity, substrate-competitive inhibitor of cGAS.[5] It was developed from a low-affinity fragment hit through structural and biochemical optimization.[4] X-ray crystallography has revealed that this compound binds directly to the cGAS active site.[1] It occupies the catalytic pocket, thereby blocking the binding of the substrates ATP and GTP and preventing the synthesis of cGAMP.[5] This direct inhibition of the cGAS enzyme makes this compound a valuable tool for dissecting the immediate downstream consequences of cGAS activation.
Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.
Quantitative Data Presentation
The inhibitory potency and binding affinity of this compound and related compounds have been characterized using various biochemical assays. The data underscores the high-affinity interaction of this compound with cGAS.
| Compound | Assay Type | Target | Parameter | Value | Reference |
| This compound | Fluorescence Polarization (FP) | cGAS | IC50 | 4.9 µM | [1][3] |
| This compound | Surface Plasmon Resonance (SPR) | cGAS | KD | 200 nM | [3][4] |
| Compound 15 | Fluorescence Polarization (FP) | cGAS | IC50 | 78 µM | [1] |
| Compound 15 | Surface Plasmon Resonance (SPR) | cGAS | KD | 171 µM | [1] |
| Compound 17 | cGAS Activity Assay | cGAS | IC50 | < 20 µM | [1] |
| Compound 18 | cGAS Activity Assay | cGAS | IC50 | < 20 µM | [1] |
Note: Despite potent biochemical activity, this compound and related compounds displayed no significant activity in cellular assays measuring dsDNA-induced IFN-β expression.[1][6]
Experimental Protocols
The discovery and characterization of this compound were enabled by the development of novel, high-throughput assays. Below are the methodologies for key experiments.
High-Throughput cGAS Fluorescence Polarization (FP) Assay
This assay was developed for the rapid identification and optimization of cGAS inhibitors by measuring the displacement of a fluorescently labeled ligand from a specific antibody.[4]
-
Objective: To quantify cGAS enzymatic activity by measuring the amount of cGAMP produced.
-
Principle: The assay operates as a competition immunoassay. A high-affinity monoclonal antibody specific to cGAMP is used. A known concentration of Cy5-labeled cGAMP (tracer) is added, which binds to the antibody, resulting in a high polarization value. When unlabeled cGAMP (produced by the cGAS enzyme reaction) is present, it competes with the tracer for antibody binding, causing a decrease in the polarization signal. The magnitude of this decrease is proportional to the amount of cGAMP produced.
-
Methodology:
-
Enzymatic Reaction: Recombinant human cGAS is incubated with dsDNA, ATP, and GTP in an appropriate reaction buffer. The test compound (e.g., this compound) is added at various concentrations. The reaction is allowed to proceed for a set time at a controlled temperature.
-
Assay Development: The reaction mixture is then transferred to a detection plate containing the anti-cGAMP monoclonal antibody and the Cy5-cGAMP tracer.
-
Detection: The plate is incubated to allow for binding equilibrium. The fluorescence polarization is then measured using a plate reader with appropriate excitation and emission filters.
-
Data Analysis: The decrease in polarization is plotted against the inhibitor concentration to determine the IC50 value.
-
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is used to measure the binding kinetics and affinity (KD) of an inhibitor to its target protein in real-time without the need for labels.
-
Objective: To determine the association (ka) and dissociation (kd) rates, and the equilibrium dissociation constant (KD) of this compound binding to cGAS.
-
Methodology:
-
Immobilization: Recombinant cGAS is immobilized onto the surface of a sensor chip.
-
Binding: A solution containing this compound at various concentrations is flowed over the chip surface. Binding of the inhibitor to the immobilized cGAS causes a change in the refractive index at the surface, which is detected as a change in the SPR signal (measured in Response Units, RU).
-
Dissociation: After the association phase, a buffer solution without the inhibitor is flowed over the chip, and the dissociation of the inhibitor from cGAS is monitored as a decrease in the SPR signal.
-
Data Analysis: The association and dissociation curves (sensorgrams) are fitted to kinetic models to calculate ka, kd, and the KD (kd/ka).[1]
-
Cellular IFN-β Luciferase Reporter Assay
This cell-based assay is used to assess the ability of an inhibitor to block the downstream signaling consequences of cGAS activation in a cellular context.
-
Objective: To measure the production of IFN-β, a key cytokine produced downstream of cGAS-STING activation, in response to a cytosolic DNA challenge.
-
Methodology:
-
Cell Line: A human cell line (e.g., HEK293T or THP-1) is engineered to stably express a luciferase reporter gene under the control of the IFN-β promoter.
-
Treatment: Cells are pre-incubated with various concentrations of the test inhibitor (this compound) or a vehicle control.
-
Stimulation: The cGAS pathway is activated by transfecting the cells with a dsDNA stimulus (e.g., herring testis DNA). A positive control for downstream inhibition, such as a TBK1 inhibitor, is typically included.[1]
-
Lysis and Detection: After an incubation period (e.g., 18-24 hours), the cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to IFN-β promoter activity, is measured with a luminometer.
-
Data Analysis: Luminescence values are normalized to a control, and the results are plotted against inhibitor concentration to determine cellular IC50. Cell viability assays are run in parallel to rule out cytotoxicity.[1]
-
Inhibitor Discovery and Characterization Workflow
The identification of this compound followed a systematic drug discovery process, beginning with fragment screening and progressing through biochemical and cellular characterization.
Caption: Workflow for the discovery and characterization of this compound.
Conclusion
This compound is a landmark compound in the study of the cytosolic DNA sensing pathway. As a high-affinity, specific inhibitor of cGAS, it has been instrumental in validating this enzyme as a druggable target.[4] The development of a novel fluorescence polarization assay was a key enabler in its discovery, providing a high-throughput method to screen for cGAS inhibitors.[1] While its potent biochemical activity did not translate to the cellular models tested, this compound remains an indispensable tool for in vitro studies of cGAS function, for structural biology, and as a foundational chemical scaffold for the development of next-generation cGAS inhibitors with improved cellular potency and therapeutic potential.[6][7]
References
- 1. Discovery of this compound as a high affinity inhibitor of cGAS enabled by a novel fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. immune-system-research.com [immune-system-research.com]
- 4. DSpace [repository.escholarship.umassmed.edu]
- 5. researchgate.net [researchgate.net]
- 6. The cytosolic DNA‐sensing cGAS–STING pathway in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for In Vitro cGAS Inhibition Assay Using PF-06928215
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for an in vitro cyclic GMP-AMP Synthase (cGAS) inhibition assay using the experimental compound PF-06928215. It is intended for researchers, scientists, and professionals in the field of drug development who are investigating the cGAS-STING pathway and its inhibitors.
Introduction to cGAS and this compound
Cyclic GMP-AMP synthase (cGAS) is a crucial cytosolic DNA sensor that plays a key role in the innate immune system.[1] Upon binding to double-stranded DNA (dsDNA) in the cytoplasm, cGAS is activated and catalyzes the synthesis of the second messenger 2',3'-cyclic GMP-AMP (cGAMP) from ATP and GTP.[1][2] cGAMP then binds to and activates the stimulator of interferon genes (STING), triggering a signaling cascade that leads to the production of type I interferons and other inflammatory cytokines.[3][4] Inappropriate activation of the cGAS-STING pathway has been implicated in various autoimmune and inflammatory diseases, making cGAS a promising therapeutic target.[1][2]
This compound is a potent and high-affinity inhibitor of cGAS.[1][3][5][6][7] It acts as a competitive inhibitor by binding to the cGAS active site, thereby preventing the binding of ATP and GTP and subsequent cGAMP synthesis.[4][8]
cGAS-STING Signaling Pathway
The following diagram illustrates the canonical cGAS-STING signaling pathway and the point of inhibition by this compound.
Caption: The cGAS-STING signaling pathway and inhibition by this compound.
Quantitative Data Summary
The following table summarizes the key in vitro inhibitory and binding parameters of this compound against cGAS.
| Parameter | Value | Reference |
| IC50 | 4.9 µM | [1][3][5][6][7] |
| Binding Affinity (Kd) | 200 nM | [1][3][9][10] |
Experimental Protocol: In Vitro cGAS Inhibition Assay (Fluorescence Polarization)
This protocol is based on the fluorescence polarization (FP) assay described in the discovery of this compound.[1][11] This assay measures the production of cGAMP by cGAS, which is then detected in a competitive binding assay using a Cy5-labeled cGAMP tracer and a cGAMP-specific antibody.
Materials and Reagents
-
Human cGAS enzyme
-
This compound
-
Interferon stimulatory DNA (ISD), 45 bp dsDNA
-
ATP (Adenosine 5'-triphosphate)
-
GTP (Guanosine 5'-triphosphate)
-
Assay Buffer: 10 mM HEPES, 140 mM NaCl, 0.01% Tween-20, 5 mM MgCl₂, pH 7.5
-
EDTA (Ethylenediaminetetraacetic acid)
-
Cy5-labeled cGAMP
-
cGAMP-specific monoclonal antibody
-
384-well black, low-volume microplates
-
Plate reader capable of measuring fluorescence polarization
Experimental Workflow Diagram
Caption: Workflow for the in vitro cGAS inhibition fluorescence polarization assay.
Step-by-Step Procedure
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of this compound in DMSO to create a concentration gradient for IC50 determination. The final concentration in the assay will be further diluted.
-
-
cGAS Reaction:
-
In a 384-well plate, add the following components in the specified order:
-
Assay Buffer
-
This compound or DMSO (for positive and negative controls)
-
100 nM human cGAS enzyme
-
100 nM ISD DNA
-
A mixture of ATP (1 mM final concentration) and GTP (0.3 mM final concentration) to initiate the reaction.
-
-
The total reaction volume should be consistent across all wells.
-
-
Incubation:
-
Incubate the reaction plate at room temperature for 1 hour.
-
-
Reaction Termination:
-
Stop the enzymatic reaction by adding EDTA to a final concentration of 50 mM.
-
-
cGAMP Detection:
-
Add a pre-mixed solution of Cy5-labeled cGAMP (2 nM final concentration) and the cGAMP-specific monoclonal antibody (16 nM final concentration) to each well.
-
-
Second Incubation:
-
Incubate the plate at room temperature for 1 hour to allow the antibody-cGAMP binding to reach equilibrium.
-
-
Fluorescence Polarization Measurement:
-
Read the plate on an Envision plate reader or a similar instrument equipped for fluorescence polarization.
-
Use an excitation wavelength of 620 nm and an emission wavelength of 688 nm.
-
Data Analysis
-
Calculate Percent Inhibition:
-
The percent inhibition for each concentration of this compound is calculated using the following formula:
Where:
-
FP_sample is the fluorescence polarization of the well containing the inhibitor.
-
FP_min is the fluorescence polarization of the control with no cGAS (or fully inhibited).
-
FP_max is the fluorescence polarization of the control with active cGAS and no inhibitor (DMSO control).
-
-
-
Determine IC50:
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that results in 50% inhibition of cGAS activity.
-
Conclusion
This application note provides a comprehensive guide for performing an in vitro cGAS inhibition assay using this compound. The detailed protocol and supporting information will enable researchers to accurately assess the inhibitory activity of this compound and can be adapted for screening and characterizing other potential cGAS inhibitors.
References
- 1. Discovery of this compound as a high affinity inhibitor of cGAS enabled by a novel fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. embopress.org [embopress.org]
- 3. immune-system-research.com [immune-system-research.com]
- 4. mdpi.com [mdpi.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of this compound as a high affinity inhibitor of cGAS enabled by a novel fluorescence polarization assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of this compound and analogues [protocols.io]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for PF-06928215 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06928215 is a potent and high-affinity small molecule inhibitor of cyclic GMP-AMP synthase (cGAS). cGAS is a key cytosolic DNA sensor that, upon activation by double-stranded DNA (dsDNA), synthesizes the second messenger 2'3'-cyclic GMP-AMP (cGAMP). cGAMP then binds to and activates the Stimulator of Interferon Genes (STING), triggering a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines. This pathway is crucial for innate immune responses to pathogens and cellular damage, but its dysregulation is also implicated in various autoimmune and inflammatory diseases.
This compound acts as a competitive inhibitor, binding to the catalytic site of cGAS and preventing the synthesis of cGAMP. Despite its high affinity and potent inhibition in biochemical assays, a notable characteristic of this compound is its reported lack of activity in certain cell-based assays measuring downstream effects like dsDNA-induced interferon-beta (IFN-β) expression. This presents a unique challenge and an opportunity for researchers to delve deeper into the intricacies of cGAS-STING pathway regulation within a cellular context.
These application notes provide a comprehensive guide for utilizing this compound in various cell-based assays to explore its mechanism of action and to investigate the potential reasons for its cellular inactivity.
Mechanism of Action: The cGAS-STING Pathway
Cytosolic dsDNA, from either invading pathogens or self-origin, binds to and activates cGAS. Activated cGAS catalyzes the formation of cGAMP from ATP and GTP. cGAMP then binds to the STING protein located on the endoplasmic reticulum (ER). This binding event induces a conformational change in STING, leading to its translocation to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons. Activated STING can also lead to the activation of the NF-κB pathway, resulting in the production of other pro-inflammatory cytokines. This compound directly inhibits the first step in this cascade: the synthesis of cGAMP by cGAS.
Figure 1: The cGAS-STING signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following table summarizes the key in vitro biochemical data for this compound. It is important to note the discrepancy between its high biochemical potency and its observed lack of efficacy in certain cellular assays.
| Parameter | Value | Assay Type | Reference |
| Binding Affinity (KD) | 200 nM | Surface Plasmon Resonance (SPR) | [1][2] |
| Biochemical IC50 | 4.9 µM | cGAMP Fluorescence Polarization Assay | [3] |
| Cellular Activity | No activity | dsDNA-induced IFN-β Luciferase Reporter Assay | [4] |
Experimental Protocols
Given the unique profile of this compound, a multi-faceted approach using various cell-based assays is recommended to fully characterize its effects.
Protocol 1: cGAMP Quantification in Cell Lysates
This assay directly measures the product of cGAS activity and is the most proximal readout of target engagement in a cellular context.
Figure 2: Workflow for cGAMP quantification in cell lysates.
Objective: To determine if this compound can inhibit the production of cGAMP in cells stimulated with cytosolic dsDNA.
Materials:
-
Cell line: THP-1 (human monocytic cell line) or mouse embryonic fibroblasts (MEFs).
-
This compound (dissolved in DMSO).
-
Herring Testes DNA (HT-DNA) or other dsDNA stimulus.
-
Transfection reagent (e.g., Lipofectamine 2000).
-
Cell lysis buffer.
-
cGAMP ELISA kit or access to LC-MS/MS.
-
96-well cell culture plates.
-
Standard laboratory equipment (incubator, centrifuge, plate reader).
Methodology:
-
Cell Seeding: Seed THP-1 cells at a density of 5 x 105 cells/well in a 96-well plate. For MEFs, seed at a density that will result in 80-90% confluency on the day of the experiment.
-
Compound Treatment: Pre-treat the cells with a dose-response range of this compound (e.g., 0.1 to 50 µM) or vehicle control (DMSO) for 1-2 hours.
-
dsDNA Stimulation: Prepare a complex of HT-DNA and a transfection reagent according to the manufacturer's instructions. Add the complex to the cells at a final concentration of 1-5 µg/mL.
-
Incubation: Incubate the cells for 4-6 hours at 37°C.
-
Cell Lysis: Aspirate the media and lyse the cells using a compatible lysis buffer.
-
cGAMP Quantification:
-
ELISA: Follow the manufacturer's protocol for the cGAMP ELISA kit. Briefly, cell lysates are added to an antibody-coated plate, and cGAMP levels are determined by a colorimetric or fluorometric readout.
-
LC-MS/MS: For a more quantitative and sensitive measurement, analyze the cell lysates by liquid chromatography-mass spectrometry.
-
-
Data Analysis: Normalize the cGAMP levels to the total protein concentration in each lysate. Plot the cGAMP concentration against the concentration of this compound to determine the IC50.
Protocol 2: STING Pathway Reporter Assay
This assay measures the activation of the downstream transcription factor IRF3, providing a broader view of pathway inhibition.
Objective: To assess the ability of this compound to inhibit dsDNA-induced activation of the STING signaling pathway.
Materials:
-
Reporter cell line: THP-1 cells stably expressing a luciferase reporter gene under the control of an interferon-stimulated response element (ISRE) (e.g., THP1-Dual™ cells).
-
This compound.
-
dsDNA stimulus (e.g., HT-DNA, cGAMP).
-
Transfection reagent.
-
Luciferase assay reagent.
-
96-well white, clear-bottom cell culture plates.
-
Luminometer.
Methodology:
-
Cell Seeding: Seed the ISRE-luciferase reporter cells in a 96-well plate.
-
Compound Treatment: Pre-treat the cells with a dose-response range of this compound or vehicle control for 1-2 hours.
-
Stimulation:
-
dsDNA: Stimulate the cells with transfected HT-DNA as described in Protocol 1.
-
cGAMP: As a control to ensure the inhibitor is acting upstream of STING, stimulate a separate set of wells directly with cGAMP (e.g., by electroporation or using a digitonin-permeabilized cell system).
-
-
Incubation: Incubate the cells for 16-24 hours at 37°C.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's instructions.
-
Data Analysis: Plot the luciferase signal against the concentration of this compound to determine the IC50. Compare the inhibition of dsDNA-induced signaling with cGAMP-induced signaling.
Protocol 3: Cytokine Production Measurement
This assay measures the end-product of the cGAS-STING pathway, the secretion of pro-inflammatory cytokines.
Objective: To determine if this compound can inhibit the production and secretion of cytokines downstream of cGAS activation.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., THP-1).
-
This compound.
-
dsDNA stimulus (e.g., HT-DNA).
-
Transfection reagent.
-
ELISA kits for relevant cytokines (e.g., IFN-β, TNF-α, IL-6).
-
Alternatively, reagents for quantitative PCR (qPCR) to measure cytokine mRNA levels.
-
24- or 48-well cell culture plates.
Methodology:
-
Cell Seeding and Treatment: Follow the same procedure as in Protocol 1 for cell seeding and compound treatment.
-
Stimulation: Stimulate the cells with transfected HT-DNA.
-
Incubation: Incubate the cells for 18-24 hours.
-
Sample Collection:
-
Supernatant for ELISA: Collect the cell culture supernatant and centrifuge to remove any cellular debris.
-
Cell Pellet for qPCR: Lyse the cells and extract total RNA.
-
-
Cytokine Measurement:
-
ELISA: Perform ELISAs on the supernatants according to the manufacturer's instructions.
-
qPCR: Synthesize cDNA from the extracted RNA and perform qPCR using primers specific for the cytokines of interest.
-
-
Data Analysis: Quantify the cytokine concentrations or relative mRNA expression levels and plot against the this compound concentration to determine the IC50.
Protocol 4: Cellular Thermal Shift Assay (CETSA)
This assay can be used to verify that this compound engages with cGAS inside the cell, which is a critical step in understanding its cellular mechanism of action.
Figure 3: Workflow for the Cellular Thermal Shift Assay (CETSA).
Objective: To confirm the binding of this compound to cGAS in a cellular environment by assessing changes in the thermal stability of cGAS.
Materials:
-
Cell line expressing sufficient levels of cGAS.
-
This compound.
-
PBS and protease inhibitors.
-
PCR tubes or plates.
-
Thermal cycler.
-
Equipment for cell lysis (e.g., sonicator, freeze-thaw cycles).
-
Equipment for protein quantification (e.g., BCA assay).
-
SDS-PAGE and Western blotting reagents.
-
Anti-cGAS antibody.
Methodology:
-
Cell Treatment: Treat intact cells with a high concentration of this compound (e.g., 50 µM) or vehicle control for 1-2 hours.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication in the presence of protease inhibitors.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.
-
Analysis of Soluble Fraction: Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Western Blotting: Separate equal amounts of protein from the soluble fractions by SDS-PAGE, transfer to a membrane, and probe with an anti-cGAS antibody.
-
Data Analysis: Quantify the band intensities for cGAS at each temperature for both the vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Troubleshooting and Interpretation of Results
-
No inhibition of cGAMP production: If this compound fails to inhibit cGAMP production in Protocol 1, consider the following:
-
Cell permeability: The compound may have poor cell permeability.
-
Efflux pumps: The compound may be actively transported out of the cell.
-
High intracellular substrate concentrations: The high intracellular concentrations of ATP and GTP may outcompete the inhibitor.
-
-
Inhibition of cGAMP but not downstream signaling: This would be a very interesting result and could suggest:
-
Alternative STING activation pathways: There might be cGAS-independent mechanisms of STING activation in your cell type and stimulation conditions.
-
Threshold effects: A certain level of cGAMP may be sufficient to trigger a maximal downstream response, and the residual cGAMP levels in the presence of the inhibitor are still above this threshold.
-
-
No thermal shift in CETSA: This could indicate that the compound does not bind to cGAS in the cellular environment at the concentration tested, or that the binding does not significantly alter the thermal stability of the protein.
Conclusion
This compound is a valuable tool compound for studying the cGAS-STING pathway. Its high biochemical potency, coupled with its reported lack of cellular activity in some assays, makes it an intriguing molecule for investigating the complexities of targeting cGAS in a cellular context. The protocols provided here offer a framework for a thorough investigation of this compound's effects, from direct target engagement to downstream functional readouts. By employing a combination of these assays, researchers can gain a deeper understanding of the cellular pharmacology of cGAS inhibitors and pave the way for the development of more effective therapeutics for autoimmune and inflammatory diseases.
References
Application Notes: Determining the IC50 of PF-06928215 for cGAS
Introduction
Cyclic GMP-AMP synthase (cGAS) is a crucial cytosolic DNA sensor that plays a central role in the innate immune system.[1][2] Upon binding to double-stranded DNA (dsDNA) in the cytoplasm—a sign of pathogen invasion or cellular damage—cGAS is activated.[3][4][5][6][7] The activated enzyme catalyzes the synthesis of the second messenger 2',3'-cyclic GMP-AMP (cGAMP) from ATP and GTP.[1][3][6][7][8] This cGAMP then binds to and activates the Stimulator of Interferon Genes (STING) protein, initiating a signaling cascade that results in the production of type I interferons and other inflammatory cytokines.[1][3][5][8] Given its role in activating inflammatory pathways, cGAS has emerged as a promising therapeutic target for autoimmune and autoinflammatory diseases where inappropriate cGAS stimulation is a contributing factor.[6]
PF-06928215 is a high-affinity, competitive inhibitor of cGAS.[9][10] It directly binds to the cGAS active site, blocking the interaction with ATP and GTP and thereby preventing the synthesis of cGAMP.[9] These application notes provide a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound against cGAS, based on a novel fluorescence polarization assay.
cGAS-STING Signaling Pathway
The cGAS-STING pathway is a key component of the innate immune response to cytosolic DNA.
Caption: The cGAS-STING signaling pathway initiated by cytosolic dsDNA.
Quantitative Data Summary
The inhibitory activity and binding affinity of this compound for cGAS are summarized below. This data is derived from biochemical assays.[6] It is important to note that while this compound is potent in biochemical assays, it has shown a lack of activity in cellular assays measuring dsDNA-induced IFN-β expression.[6]
| Parameter | Value | Description |
| IC50 | 4.9 µM | The concentration of this compound required to inhibit 50% of cGAS enzymatic activity in a biochemical fluorescence polarization assay.[1][6][11][12] |
| Kd | 200 nM | The equilibrium dissociation constant, indicating the binding affinity of this compound to cGAS as measured by surface plasmon resonance (SPR).[6][13] |
Experimental Protocol: cGAS Fluorescence Polarization (FP) Assay
This protocol details a high-throughput, fluorescence polarization-based competition assay to determine the IC50 of cGAS inhibitors.[6][13]
Principle of the Assay
The assay quantifies the enzymatic activity of cGAS by measuring the production of cGAMP. The generated cGAMP competes with a fluorescently-labeled cGAMP tracer (Cy5-cGAMP) for binding to a high-affinity monoclonal antibody (mAb) specific for cGAMP. When the Cy5-cGAMP is bound to the large antibody, it tumbles slowly in solution, resulting in a high FP signal. When displaced by unlabeled cGAMP produced by the cGAS reaction, the small Cy5-cGAMP tumbles rapidly, leading to a low FP signal. An inhibitor of cGAS, such as this compound, will prevent the production of cGAMP, thus keeping the Cy5-cGAMP bound to the antibody and maintaining a high FP signal. The IC50 is determined by measuring the concentration-dependent effect of the inhibitor on the FP signal.
Materials and Reagents
-
Human cGAS enzyme
-
Double-stranded DNA (dsDNA) activator (e.g., 100 bp)[14]
-
ATP and GTP substrates
-
This compound or other test compounds, serially diluted in DMSO
-
Cy5-labeled cGAMP (Cy5-cGAMP)
-
High-affinity cGAMP-specific monoclonal antibody (mAb)[6]
-
Assay Buffer (e.g., Tris-HCl, pH 7.5, containing MgCl2, NaCl, and a reducing agent like DTT)
-
384-well, low-volume, black plates
-
Plate reader capable of measuring fluorescence polarization
Experimental Workflow Diagram
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. CGAS (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 3. The cGAS-STING Pathway in Inflammatory Lung Disease: Karen Ridge Lab: Feinberg School of Medicine [labs.feinberg.northwestern.edu]
- 4. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. Discovery of this compound as a high affinity inhibitor of cGAS enabled by a novel fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Agonists and Inhibitors of the cGAS-STING Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Synthesis of this compound and analogues [protocols.io]
- 14. regenhealthsolutions.info [regenhealthsolutions.info]
Application Notes: High-Throughput Screening for cGAS Inhibitors Using PF-06928215 as a Tool Compound
Abstract
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of PF-06928215 in high-throughput screening (HTS) for inhibitors of cyclic GMP-AMP synthase (cGAS). The inappropriate activation of the cGAS-STING pathway is implicated in various autoimmune and inflammatory diseases, making cGAS a compelling therapeutic target.[1][2][3] this compound is a high-affinity, active-site inhibitor of cGAS, and its discovery was enabled by a novel fluorescence polarization (FP) assay.[1][2] This document details the cGAS-STING signaling pathway, the mechanism of action of this compound, and provides detailed protocols for a fluorescence polarization-based HTS assay and a confirmatory cell-based assay.
Introduction to cGAS-STING Signaling
The cGAS-STING (cyclic GMP-AMP Synthase - Stimulator of Interferon Genes) pathway is a critical component of the innate immune system responsible for detecting cytosolic double-stranded DNA (dsDNA), a danger signal associated with viral or bacterial infections and cellular damage.[4][5][6] Upon binding to dsDNA, cGAS undergoes a conformational change and is catalytically activated.[5][7] Activated cGAS utilizes adenosine triphosphate (ATP) and guanosine triphosphate (GTP) to synthesize the second messenger 2',3'-cyclic GMP-AMP (cGAMP).[2][4][7] cGAMP then binds to the STING protein located on the endoplasmic reticulum, triggering a signaling cascade that culminates in the production of type I interferons and other pro-inflammatory cytokines. While essential for host defense, aberrant activation of this pathway by self-DNA can lead to autoimmune disorders like systemic lupus erythematosus (SLE).[1][2]
Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.
This compound: A High-Affinity cGAS Inhibitor
This compound is a potent and selective inhibitor of cGAS that binds to the enzyme's active site.[1][2] It was identified from a low-affinity fragment hit through structure-based drug design and optimization.[2] this compound acts as a competitive inhibitor with respect to GTP and uncompetitive with respect to ATP. This compound has demonstrated high affinity for cGAS and serves as an excellent tool compound for validating HTS assays and for in vitro studies of cGAS biology.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and related compounds from biochemical and biophysical assays.[2][5]
| Compound | Binding Affinity (KD) to cGAS (μM) | cGAS Inhibition IC50 (μM) |
| Fragment Hit | Low Affinity (not specified) | > 100 |
| Compound 17 | Not Specified | < 20 |
| Compound 18 | Not Specified | < 20 |
| Compound 19 | 2.7 | Not Specified |
| This compound | 0.2 | 4.9 |
Experimental Protocols
High-Throughput Screening for cGAS Inhibitors via Fluorescence Polarization
This protocol describes a robust, HTS-compatible fluorescence polarization (FP) assay for the identification of cGAS inhibitors. The assay is based on the competition between cGAMP produced by cGAS and a Cy5-labeled cGAMP tracer for binding to a specific anti-cGAMP monoclonal antibody. Inhibition of cGAS leads to lower levels of cGAMP, allowing more Cy5-cGAMP to bind to the antibody, resulting in a high FP signal.
Caption: Workflow for the cGAS fluorescence polarization high-throughput screening assay.
Materials:
-
Human cGAS enzyme
-
45 bp interferon stimulatory DNA (ISD), double-stranded
-
ATP (Adenosine 5'-triphosphate)
-
GTP (Guanosine 5'-triphosphate)
-
This compound (as a positive control)
-
Cy5-labeled cGAMP
-
High-affinity anti-cGAMP monoclonal antibody
-
Assay Buffer: 10 mM HEPES, 140 mM NaCl, 5 mM MgCl₂, 0.01% Tween-20, pH 7.5
-
Stop Solution: 50 mM EDTA in Assay Buffer
-
384-well, low-volume, black, non-binding surface plates
-
A plate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Plating: Dispense test compounds and controls (e.g., this compound and DMSO as a vehicle control) into the 384-well assay plate.
-
Enzyme Reaction:
-
Reaction Termination and Detection:
-
Stop the enzymatic reaction by adding the Stop Solution (50 mM EDTA) to each well.[4][5]
-
Prepare a detection mixture in Assay Buffer containing 2 nM Cy5-labeled cGAMP and 16 nM anti-cGAMP monoclonal antibody.[4]
-
Add the detection mixture to each well.
-
Incubate the plate at room temperature for 1 hour, protected from light.[4][5]
-
-
Data Acquisition:
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the high (no cGAMP production, e.g., no enzyme or fully inhibited) and low (uninhibited enzyme) FP signal controls.
-
Plot the percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Confirmatory Cell-Based cGAS Inhibition Assay (THP-1 Reporter Assay)
This protocol describes a cell-based assay to confirm the activity of hit compounds from the primary screen in a more physiologically relevant setting. It utilizes THP-1 monocytes, a human cell line that endogenously expresses the cGAS-STING pathway components, and a reporter for interferon-stimulated gene (ISG) expression.
Materials:
-
THP-1-Lucia™ ISG cells (or similar reporter cell line)
-
Complete cell culture medium (e.g., RPMI 1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
Test compounds identified from the primary screen
-
This compound (as a positive control)
-
Transfection reagent (e.g., Lipofectamine)
-
Interferon Stimulatory DNA (ISD)
-
Luciferase assay reagent
-
96-well, white, clear-bottom cell culture plates
-
Luminometer
Procedure:
-
Cell Plating: Seed THP-1-Lucia™ ISG cells into a 96-well plate at a density of 5 x 10⁴ cells per well in complete culture medium and differentiate into macrophage-like cells with PMA (Phorbol 12-myristate 13-acetate) if required by the specific reporter cell line protocol.
-
Compound Treatment:
-
Prepare serial dilutions of the hit compounds and this compound in cell culture medium.
-
Add the diluted compounds to the cells and incubate for 1-2 hours at 37°C in a CO₂ incubator.
-
-
cGAS Pathway Activation:
-
Prepare a complex of ISD and a suitable transfection reagent according to the manufacturer's instructions to facilitate DNA delivery into the cytoplasm.
-
Add the ISD-transfection reagent complex to the wells containing the cells and compounds to stimulate the cGAS pathway.
-
Include a "no ISD" control to determine the baseline reporter activity.
-
-
Incubation: Incubate the plates for 18-24 hours at 37°C in a CO₂ incubator.
-
Reporter Gene Assay:
-
Equilibrate the plate to room temperature.
-
Measure the luciferase activity according to the manufacturer's protocol using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase signal to a cell viability assay if necessary.
-
Calculate the percent inhibition of the ISD-induced reporter signal for each compound concentration.
-
Determine the IC₅₀ values by fitting the dose-response data to a suitable model.
-
Conclusion
The fluorescence polarization assay described herein provides a robust and efficient method for the high-throughput screening of cGAS inhibitors. This compound serves as a valuable high-affinity tool compound for assay development, validation, and as a benchmark for newly identified inhibitors. Hits from the primary screen should be further validated in cell-based assays to confirm their activity in a cellular context and to assess their selectivity and potential off-target effects. These protocols and application notes offer a comprehensive framework for initiating a drug discovery campaign targeting the cGAS enzyme.
References
- 1. You are being redirected... [prosci-inc.com]
- 2. regenhealthsolutions.info [regenhealthsolutions.info]
- 3. Development of human cGAS-specific small-molecule inhibitors for repression of dsDNA-triggered interferon expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of this compound as a high affinity inhibitor of cGAS enabled by a novel fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of this compound as a high affinity inhibitor of cGAS enabled by a novel fluorescence polarization assay | PLOS One [journals.plos.org]
- 6. A cell-based high throughput screening assay for the discovery of cGAS-STING pathway agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of this compound and analogues [protocols.io]
Application Notes and Protocols for PF-06928215 in Molecular Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06928215 is a potent and high-affinity inhibitor of cyclic GMP-AMP synthase (cGAS), a key sensor in the innate immune system that detects cytosolic double-stranded DNA (dsDNA).[1][2][3][4] Upon binding to dsDNA, cGAS synthesizes the second messenger 2',3'-cyclic GMP-AMP (cGAMP), which in turn activates the STING (Stimulator of Interferon Genes) pathway, leading to the production of type I interferons and other pro-inflammatory cytokines.[5][6] Dysregulation of the cGAS-STING pathway is implicated in various autoimmune and inflammatory diseases.[1][2][7] this compound acts as a competitive inhibitor, binding to the cGAS active site and preventing the synthesis of cGAMP.[8][9] These application notes provide a comprehensive guide for the use of this compound in molecular biology research, including detailed protocols for in vitro and cellular assays.
Mechanism of Action
This compound is a small molecule inhibitor that directly binds to the catalytic pocket of cGAS. This binding event physically obstructs the access of the substrates, ATP and GTP, to the active site, thereby inhibiting the synthesis of 2',3'-cGAMP. The alkyl chain of this compound interacts with a hydrophobic pocket formed by Tyr436 and His437 of cGAS.[8]
Signaling Pathway of cGAS Activation and Inhibition by this compound
Caption: The cGAS-STING signaling pathway is initiated by cytosolic dsDNA, leading to Type I Interferon production. This compound inhibits cGAS activity.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound.
| Parameter | Value | Assay | Reference |
| Binding Affinity (KD) | 200 nM | Surface Plasmon Resonance (SPR) | [1][2][4] |
| In Vitro IC50 | 4.9 µM | cGAS Fluorescence Polarization Assay | [3][5] |
| Cellular Activity | Inactive | dsDNA-induced IFN-β Luciferase Reporter Assay | [8] |
Experimental Protocols
In Vitro cGAS Inhibition Assay using Fluorescence Polarization (FP)
This protocol describes a competitive fluorescence polarization assay to measure the inhibition of cGAS activity by this compound. The assay relies on a specific monoclonal antibody that binds to a Cy5-labeled cGAMP tracer. cGAMP produced by the enzymatic reaction of cGAS competes with the tracer for antibody binding, leading to a decrease in the FP signal.
Experimental Workflow for cGAS FP Assay
Caption: Workflow for the in vitro cGAS fluorescence polarization inhibition assay.
Materials:
-
Assay Buffer: 10 mM HEPES, 140 mM NaCl, 5 mM MgCl₂, 0.01% Tween-20, pH 7.5
-
Recombinant Human cGAS: 100 nM final concentration
-
dsDNA activator (e.g., ISD): 100 nM final concentration[10]
-
ATP: 1 mM final concentration[10]
-
GTP: 0.3 mM final concentration[10]
-
This compound: Serial dilutions
-
EDTA: 50 mM final concentration
-
Cy5-labeled cGAMP: 2 nM final concentration[10]
-
Anti-cGAMP monoclonal antibody: 16 nM final concentration[10]
-
384-well black, non-binding microplates
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Reaction Setup: In a 384-well plate, add the following components in order:
-
This compound dilution or vehicle control.
-
A mixture of cGAS enzyme and dsDNA activator.
-
A mixture of ATP and GTP to start the reaction.
-
-
Enzymatic Reaction: Incubate the plate at room temperature for 1 hour.
-
Reaction Termination: Add EDTA to each well to stop the enzymatic reaction.
-
Detection: Add a pre-mixed solution of Cy5-labeled cGAMP and the anti-cGAMP antibody to each well.
-
Detection Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Measurement: Read the fluorescence polarization on a suitable plate reader with excitation at ~620 nm and emission at ~688 nm.[10]
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
Surface Plasmon Resonance (SPR) for Binding Affinity Determination
This protocol provides a general framework for determining the binding affinity of this compound to cGAS using SPR.
Logical Relationship for SPR Assay
Caption: Logical flow of a Surface Plasmon Resonance (SPR) experiment to determine binding affinity.
Materials:
-
SPR Instrument (e.g., Biacore)
-
Sensor Chip (e.g., CM5)
-
Recombinant Human cGAS
-
This compound
-
Running Buffer (e.g., HBS-EP+)
-
Immobilization Reagents (e.g., EDC/NHS)
Procedure:
-
Chip Preparation and Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface using a mixture of EDC and NHS.
-
Immobilize recombinant cGAS to the activated surface. The amount of immobilized protein should be optimized to achieve a suitable response level.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of concentrations of this compound in running buffer.
-
Inject the this compound solutions over the cGAS-immobilized surface, followed by a dissociation phase with running buffer.
-
A reference flow cell (without cGAS) should be used to subtract non-specific binding.
-
-
Regeneration:
-
If necessary, inject a regeneration solution (e.g., a short pulse of low pH buffer) to remove bound analyte and prepare the surface for the next injection.
-
-
Data Analysis:
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ).
-
Cellular IFN-β Luciferase Reporter Assay
This protocol is designed to assess the cellular activity of cGAS inhibitors by measuring the induction of an IFN-β promoter-driven luciferase reporter. It is important to note that this compound has been reported to be inactive in such cellular assays.[8] This protocol can be used to confirm this finding or to test other potential cGAS inhibitors.
Experimental Workflow for IFN-β Reporter Assay
Caption: Workflow for the cellular IFN-β luciferase reporter assay to assess cGAS pathway activation.
Materials:
-
Reporter Cell Line: e.g., THP-1 cells stably expressing a luciferase reporter gene under the control of the IFN-β promoter.
-
Cell Culture Medium
-
This compound
-
dsDNA (e.g., ISD)
-
Transfection Reagent (e.g., Lipofectamine)
-
Luciferase Assay Reagent
-
96-well white, clear-bottom tissue culture plates
Procedure:
-
Cell Seeding: Seed the reporter cells in a 96-well plate at a density that will result in approximately 80-90% confluency at the time of the assay.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours. Include a vehicle-only control.
-
dsDNA Transfection: Transfect the cells with a dsDNA stimulus (e.g., ISD) using a suitable transfection reagent according to the manufacturer's instructions. Include a non-transfected control.
-
Incubation: Incubate the cells for 18-24 hours to allow for reporter gene expression.
-
Cell Lysis: Lyse the cells using the lysis buffer provided with the luciferase assay kit.
-
Luciferase Measurement: Add the luciferase substrate to the cell lysates and measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a measure of cell viability if necessary. Calculate the fold induction of the IFN-β promoter relative to the unstimulated control and determine the effect of this compound on this induction.
Conclusion
This compound is a valuable tool for studying the cGAS-STING pathway in vitro. Its high affinity and well-characterized mechanism of action make it an excellent probe for biochemical and structural studies of cGAS. The provided protocols offer a detailed guide for researchers to utilize this compound effectively in their investigations of innate immunity and related diseases. The lack of cellular activity of this compound highlights the challenges in translating in vitro potency to cellular efficacy for cGAS inhibitors and underscores the importance of comprehensive testing in drug discovery efforts.
References
- 1. regenhealthsolutions.info [regenhealthsolutions.info]
- 2. Discovery of this compound as a high affinity inhibitor of cGAS enabled by a novel fluorescence polarization assay | PLOS One [journals.plos.org]
- 3. immune-system-research.com [immune-system-research.com]
- 4. Discovery of this compound as a high affinity inhibitor of cGAS enabled by a novel fluorescence polarization assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. protocols.io [protocols.io]
- 6. reactionbiology.com [reactionbiology.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of this compound as a high affinity inhibitor of cGAS enabled by a novel fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for PF-06928215 in Ischemia-Reperfusion Injury Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ischemia-reperfusion injury (IRI) is a paradoxical phenomenon where tissue damage is exacerbated upon the restoration of blood flow to an ischemic area. This secondary injury is a significant clinical concern in conditions such as myocardial infarction and stroke. Emerging research has identified the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway as a critical mediator of the inflammatory response in IRI.[1] Cytosolic double-stranded DNA (dsDNA), released from damaged mitochondria and nuclei during ischemia, activates cGAS, leading to the production of the second messenger 2'3'-cGAMP. This, in turn, activates STING, triggering a downstream signaling cascade that results in the production of type I interferons and other pro-inflammatory cytokines, amplifying tissue injury.[1][2]
PF-06928215 is a potent and selective competitive inhibitor of cGAS.[3][4] By binding to the catalytic site of cGAS, this compound blocks the synthesis of cGAMP, thereby inhibiting the activation of the downstream STING pathway.[4] This mechanism of action makes this compound a valuable tool for investigating the role of the cGAS-STING pathway in IRI and a potential therapeutic candidate for mitigating its detrimental effects.
These application notes provide a summary of the available data on this compound and detailed protocols for its use in preclinical models of ischemia-reperfusion injury.
Data Presentation
While specific in vivo efficacy data for this compound in ischemia-reperfusion injury models, such as reduction in infarct size or improvement in organ function, are not extensively available in the public domain, the compound has been characterized biochemically.
| Parameter | Value | Reference |
| Target | cyclic GMP-AMP synthase (cGAS) | [3][4] |
| Mechanism of Action | Competitive inhibitor, blocks ATP and GTP binding to the cGAS catalytic site | [4] |
| Binding Affinity (KD) | 200 nM | [5][6] |
| In Vitro IC50 | 4.9 µM | [7] |
| Cellular Activity | Shown to reduce the production of pro-inflammatory cytokines in cellular models of inflammation. | [2][8] |
Signaling Pathway
The cGAS-STING signaling pathway plays a pivotal role in the innate immune response to cytosolic dsDNA, which is a key event in ischemia-reperfusion injury. This compound acts as an inhibitor of cGAS, the sensor of this pathway.
Experimental Protocols
The following are detailed protocols for inducing ischemia-reperfusion injury in animal models to study the effects of this compound.
Myocardial Ischemia-Reperfusion Injury (MIRI) in Mice
This protocol describes the induction of MIRI by ligation of the left anterior descending (LAD) coronary artery.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound (dissolved in a suitable vehicle, e.g., DMSO and diluted in saline)
-
Vehicle control
-
Anesthetics (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments
-
Ventilator
-
Suture (e.g., 8-0 silk)
-
Triphenyltetrazolium chloride (TTC)
-
Evans blue dye
Procedure:
-
Anesthesia and Ventilation: Anesthetize the mouse and place it in a supine position on a heating pad to maintain body temperature. Intubate the mouse and connect it to a small animal ventilator.
-
Surgical Procedure:
-
Perform a left thoracotomy to expose the heart.
-
Carefully ligate the LAD artery with an 8-0 silk suture. Successful ligation is confirmed by the blanching of the anterior wall of the left ventricle.
-
-
Ischemia and Reperfusion:
-
Maintain the ligation for a predetermined period (e.g., 30-60 minutes) to induce ischemia.
-
Release the ligature to allow for reperfusion of the myocardium.
-
-
Administration of this compound:
-
Administer this compound or vehicle control at a predetermined time point (e.g., just before reperfusion or at the onset of reperfusion) via a suitable route (e.g., intravenous or intraperitoneal injection). The optimal dose should be determined in pilot studies.
-
-
Post-operative Care: Close the chest wall and skin. Monitor the animal until it has fully recovered from anesthesia. Provide appropriate post-operative analgesia.
-
Assessment of Infarct Size (after 24-48 hours of reperfusion):
-
Re-anesthetize the mouse and re-ligate the LAD at the same location.
-
Inject Evans blue dye intravenously to delineate the area at risk (AAR) from the non-ischemic tissue.
-
Excise the heart and slice it into sections.
-
Incubate the heart slices in 1% TTC solution to differentiate the infarcted tissue (pale white) from the viable AAR (red).
-
Image the heart slices and quantify the infarct size, AAR, and total left ventricular area using image analysis software.
-
Cerebral Ischemia-Reperfusion Injury in Mice
This protocol describes the induction of focal cerebral ischemia by middle cerebral artery occlusion (MCAO).
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound (dissolved in a suitable vehicle)
-
Vehicle control
-
Anesthetics
-
Surgical instruments
-
Monofilament suture (e.g., 6-0 nylon)
-
Laser Doppler flowmeter
Procedure:
-
Anesthesia and Monitoring: Anesthetize the mouse and maintain its body temperature. Monitor cerebral blood flow using a laser Doppler flowmeter.
-
Surgical Procedure:
-
Make a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Introduce a monofilament suture into the ICA via the ECA stump to occlude the origin of the middle cerebral artery (MCA). A significant drop in cerebral blood flow confirms successful occlusion.
-
-
Ischemia and Reperfusion:
-
Maintain the occlusion for a specific duration (e.g., 60-90 minutes).
-
Withdraw the filament to allow for reperfusion.
-
-
Administration of this compound: Administer this compound or vehicle as described in the MIRI protocol.
-
Neurological Deficit Scoring: At 24 hours post-reperfusion, assess neurological deficits using a standardized scoring system.
-
Infarct Volume Measurement:
-
Euthanize the mouse and remove the brain.
-
Slice the brain into coronal sections.
-
Stain the sections with 2% TTC. The infarcted area will appear white, while the viable tissue will be red.
-
Calculate the infarct volume using image analysis software.
-
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a preclinical model of ischemia-reperfusion injury.
Conclusion
This compound is a valuable pharmacological tool for elucidating the role of the cGAS-STING pathway in the pathophysiology of ischemia-reperfusion injury. The provided protocols offer a framework for researchers to design and conduct in vivo studies to evaluate the therapeutic potential of inhibiting cGAS in various models of IRI. Further investigation is warranted to establish the in vivo efficacy, optimal dosing, and therapeutic window of this compound in clinically relevant models of ischemia-reperfusion injury.
References
- 1. The cGAS-STING Pathway: A New Therapeutic Target for Ischemia–Reperfusion Injury in Acute Myocardial Infarction? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The cGAS/STING Pathway: Friend or Foe in Regulating Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. DSpace [repository.escholarship.umassmed.edu]
- 6. Synthesis of this compound and analogues [protocols.io]
- 7. immune-system-research.com [immune-system-research.com]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Troubleshooting lack of PF-06928215 activity in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering a lack of PF-06928215 activity in cellular assays.
Troubleshooting Guide: Lack of this compound Cellular Activity
Issue: this compound effectively inhibits cGAS in biochemical assays but shows no activity in cellular assays measuring downstream signaling (e.g., IFN-β production).
This is a known characteristic of this compound and is documented in the scientific literature. While it is a high-affinity inhibitor of the cGAS enzyme in a purified system, it does not inhibit the cGAS-STING pathway in a cellular context.[1][2][3][4] The lack of cellular activity is not a result of cytotoxicity.[2][3]
Below is a step-by-step guide to help you confirm this in your experimental setup and consider alternative approaches.
Step 1: Verify Experimental Controls
Before concluding that the lack of activity is inherent to this compound, it is crucial to ensure the integrity of your cellular assay.
Positive and Negative Controls:
-
Positive Control for Pathway Activation: Confirm that your method of inducing the cGAS-STING pathway is effective. For example, transfection with dsDNA should lead to a robust downstream signal (e.g., IRF3 phosphorylation, IFN-β production).
-
Positive Control for Pathway Inhibition: Use a known inhibitor of the cGAS-STING pathway that is active in cells. A common choice is an inhibitor targeting a downstream component, such as a TBK1 inhibitor (e.g., BX-795), which should effectively block the signal.[2][3]
-
Vehicle Control: Ensure that the vehicle used to dissolve this compound (e.g., DMSO) does not affect the cellular response at the concentration used.
Step 2: Assess Compound Integrity and Delivery
-
Compound Quality: Ensure the purity and integrity of your this compound stock. If possible, verify its identity and purity using analytical methods like LC-MS or NMR.
-
Solubility: Confirm that this compound is fully dissolved in your culture medium at the tested concentrations. Precipitation will lead to a lower effective concentration.
-
Cell Permeability: While the exact reasons for the lack of cellular activity of this compound are not fully elucidated in the provided search results, poor cell permeability is a common reason for the discrepancy between biochemical and cellular activity of small molecule inhibitors.
Step 3: Understand the Discrepancy Between Biochemical and Cellular Assays
It is not uncommon for small molecule inhibitors to show potent activity in biochemical assays but fail in cellular systems.[5] This can be due to several factors:
-
Cellular Efflux: The compound may be actively transported out of the cell by efflux pumps.
-
Metabolism: The compound may be rapidly metabolized into an inactive form within the cell.
-
Target Engagement: The compound may not be able to reach its target at a sufficient concentration in the cellular environment.
-
Off-target Effects: In some cases, off-target effects can mask the intended activity.
In the specific case of this compound, the original developers reported its lack of cellular activity despite high biochemical potency.[2][3]
Step 4: Alternative Approaches to Inhibit the cGAS-STING Pathway in Cells
If your goal is to study the functional consequences of cGAS-STING inhibition in a cellular context, consider these alternatives:
-
Use a Different cGAS Inhibitor: Other cGAS inhibitors, such as RU.521, have been reported to show activity in cellular assays.[4] However, it is important to note that the in vivo efficacy of some of these compounds may also be limited.[4]
-
Target Downstream Pathway Components: As mentioned, inhibitors of TBK1 or STING can be effective tools to block the pathway in cells.
-
Genetic Approaches: Use siRNA, shRNA, or CRISPR/Cas9 to knock down or knock out key components of the pathway, such as cGAS or STING. This provides a highly specific method of inhibiting the pathway.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a high-affinity, competitive inhibitor of cyclic GMP-AMP synthase (cGAS).[1][2][6][7] It binds directly to the active site of cGAS, preventing the synthesis of the second messenger 2',3'-cyclic GMP-AMP (cGAMP) from ATP and GTP.[1][2][8] cGAMP is essential for the activation of the STING protein and the subsequent downstream inflammatory response.[8][9]
Q2: Why is this compound active in biochemical assays but not in my cellular experiments?
A2: This is a documented characteristic of this compound.[1][2][3][4] While it potently inhibits the enzymatic activity of purified cGAS, it does not show activity in cellular assays that measure downstream readouts like interferon-beta (IFN-β) expression.[2][3][4] The precise reasons for this discrepancy have not been fully elucidated in the public domain but are common for small molecule inhibitors and can be attributed to factors like poor cell permeability, rapid cellular efflux, or metabolic instability.[5]
Q3: Is the lack of cellular activity due to this compound being toxic to my cells?
A3: No, the original report on this compound indicated that the lack of inhibitory activity was not a result of cytotoxicity.[2][3] However, it is always good practice to perform a cell viability assay (e.g., MTT or CellTiter-Glo) with any new compound in your specific cell type.
Q4: What are the key components of the cGAS-STING signaling pathway that this compound targets?
A4: this compound directly targets cGAS. The cGAS-STING pathway is a critical component of the innate immune system that detects the presence of cytosolic double-stranded DNA (dsDNA), a danger signal associated with viral or bacterial infection, as well as cellular damage.[2][3][8] Upon binding to dsDNA, cGAS is activated and synthesizes cGAMP.[8] cGAMP then binds to the STING protein located on the endoplasmic reticulum, leading to its activation.[8][9] Activated STING translocates and activates TBK1, which in turn phosphorylates the transcription factor IRF3.[2][3] Phosphorylated IRF3 dimerizes, translocates to the nucleus, and induces the expression of type I interferons and other inflammatory cytokines.[2][3]
Q5: Are there alternative compounds I can use to inhibit the cGAS-STING pathway in cells?
A5: Yes, several other small molecule inhibitors targeting the cGAS-STING pathway have been developed. For inhibiting cGAS directly in cells, you could consider compounds like RU.521.[4] Alternatively, you can target downstream components of the pathway with inhibitors of STING or TBK1. For a more specific and long-term inhibition, genetic approaches such as siRNA, shRNA, or CRISPR/Cas9-mediated knockout of cGAS or STING are highly effective.
Quantitative Data Summary
| Compound | Target | Biochemical IC50 / K D | Cellular Activity (IFN-β Inhibition) | Reference |
| This compound | cGAS | K D = 200 nM, IC50 = 4.9 μM | None reported | [2][7][8] |
| BX-795 | TBK1 | IC50 ~ 60 nM (in cellular assay) | Yes | [2][3] |
| RU.521 | cGAS | Reported to have cellular activity | Yes | [4] |
Experimental Protocols
Protocol 1: dsDNA-induced IFN-β Reporter Assay
This protocol is designed to measure the activity of the cGAS-STING pathway in response to cytosolic dsDNA and to test the efficacy of inhibitors.
Materials:
-
HEK293T cells (or other suitable cell line)
-
IFN-β Luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase)
-
Transfection reagent (for plasmids and dsDNA)
-
Herring Testis DNA (HT-DNA) or other dsDNA stimulus
-
This compound and other inhibitors (e.g., TBK1 inhibitor as a positive control)
-
Luciferase assay reagent
-
Luminometer
Methodology:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Plasmid Transfection: Co-transfect the cells with the IFN-β luciferase reporter plasmid and the control Renilla plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing the desired concentrations of this compound, a positive control inhibitor, or vehicle control. Pre-incubate the cells with the compounds for 1-2 hours.
-
dsDNA Stimulation: Transfect the cells with HT-DNA to stimulate the cGAS-STING pathway.
-
Incubation: Incubate the cells for 18-24 hours.
-
Luciferase Assay: Lyse the cells and measure both firefly (IFN-β) and Renilla luciferase activity using a dual-luciferase assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal to control for transfection efficiency and cell number. Compare the signal in inhibitor-treated wells to the vehicle-treated, dsDNA-stimulated control.
Protocol 2: Western Blot for IRF3 Phosphorylation
This protocol assesses the activation of a key downstream component of the cGAS-STING pathway.
Materials:
-
THP-1 cells (or other suitable cell line)
-
PMA (for differentiating THP-1 monocytes into macrophages)
-
dsDNA stimulus (e.g., HT-DNA)
-
This compound and other inhibitors
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes
-
Blocking buffer
-
Primary antibodies: anti-phospho-IRF3 (Ser396), anti-total-IRF3, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Methodology:
-
Cell Culture and Differentiation (for THP-1): Culture THP-1 cells and differentiate them into macrophages by treating with PMA for 24-48 hours.
-
Compound Treatment: Pre-treat the differentiated cells with this compound, a positive control inhibitor, or vehicle for 1-2 hours.
-
Pathway Activation: Stimulate the cells with transfected dsDNA for 2-4 hours.
-
Cell Lysis: Wash the cells with cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer for 1 hour.
-
Incubate the membrane with the primary antibody against phospho-IRF3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Reprobing: Strip the membrane and reprobe with antibodies against total IRF3 and a loading control (e.g., GAPDH) to ensure equal protein loading.
Visualizations
Caption: The cGAS-STING signaling pathway and points of inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of this compound as a high affinity inhibitor of cGAS enabled by a novel fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of this compound as a high affinity inhibitor of cGAS enabled by a novel fluorescence polarization assay | PLOS One [journals.plos.org]
- 4. Compound C Reducing Interferon Expression by Inhibiting cGAMP Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of this compound as a high affinity inhibitor of cGAS enabled by a novel fluorescence polarization assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. immune-system-research.com [immune-system-research.com]
- 9. sanbio.nl [sanbio.nl]
Technical Support Center: Optimizing PF-06928215 Concentration for Effective cGAS Inhibition
Welcome to the technical support center for PF-06928215, a high-affinity inhibitor of cyclic GMP-AMP synthase (cGAS). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to facilitate your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of cGAS, the key sensor of cytosolic double-stranded DNA (dsDNA) that activates the innate immune response. It functions as a competitive inhibitor, binding to the active site of cGAS and preventing the synthesis of the second messenger cyclic GMP-AMP (cGAMP) from ATP and GTP.[1] This inhibition blocks the downstream activation of the STING (Stimulator of Interferon Genes) pathway, thereby reducing the production of type I interferons and other inflammatory cytokines.[2][3][4][5]
Q2: What are the reported IC50 and Kd values for this compound?
A2: In biochemical assays, this compound has demonstrated high affinity for cGAS. The reported half-maximal inhibitory concentration (IC50) is approximately 4.9 µM, and the dissociation constant (Kd) is approximately 200 nM.[6][7][8] These values indicate strong binding to purified cGAS enzyme.
Q3: Why does this compound show potent activity in biochemical assays but weak or no activity in cellular assays?
A3: This is a critical observation. The discrepancy between biochemical and cellular activity is a known challenge for some cGAS inhibitors, including this compound.[1][6] Several factors can contribute to this:
-
Poor Cell Permeability: this compound may have limited ability to cross the cell membrane and reach its cytosolic target, cGAS.
-
High Intracellular ATP/GTP Concentrations: The intracellular concentrations of the cGAS substrates, ATP and GTP, are significantly higher than those typically used in biochemical assays. A much higher concentration of a competitive inhibitor like this compound may be required to effectively compete with these substrates in a cellular environment.[1]
-
Efflux Pumps: The compound might be actively transported out of the cell by efflux pumps.
-
Off-target Effects or Metabolism: The compound could be metabolized into an inactive form or engage with other cellular components.
Q4: What concentration range of this compound should I use in my experiments?
A4: For biochemical assays, a concentration range of 0.01 to 100 µM is often used to determine the IC50 value.[6] However, due to its limited cellular activity, higher concentrations may be needed for cell-based assays. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions. A starting point for cellular assays could be in the micromolar range, but cytotoxicity should be carefully monitored.
Q5: How can I assess the cellular activity of this compound?
A5: The activity of this compound in cells can be assessed by measuring the downstream effects of cGAS inhibition. Common methods include:
-
Western Blotting: Analyze the phosphorylation of key signaling proteins in the cGAS-STING pathway, such as STING, TBK1, and IRF3. Inhibition of cGAS will lead to reduced phosphorylation of these proteins upon stimulation with cytosolic DNA.[2][3]
-
RT-qPCR: Measure the mRNA expression levels of type I interferons (e.g., IFN-β) and other interferon-stimulated genes (ISGs). Effective cGAS inhibition will result in decreased gene expression.[2][3][4]
-
ELISA: Quantify the secretion of IFN-β or other cytokines into the cell culture supernatant.
-
Reporter Assays: Utilize cell lines engineered with a reporter gene (e.g., luciferase) under the control of an interferon-sensitive response element (ISRE).
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Assay Type | Reference |
| IC50 | 4.9 µM | Fluorescence Polarization | [6] |
| Kd | 200 nM | Surface Plasmon Resonance | [7][8] |
| Cellular Activity | No significant inhibition of IFN-β induction | Luciferase Reporter Assay | [6] |
Experimental Protocols
Protocol 1: Biochemical cGAS Inhibition Assay (Fluorescence Polarization)
This protocol is adapted from the method used for this compound.[6]
Materials:
-
Purified recombinant human cGAS
-
Double-stranded DNA (dsDNA) activator (e.g., ISD)
-
ATP and GTP
-
Assay buffer (e.g., 10 mM HEPES, 140 mM NaCl, 5 mM MgCl2, 0.01% Tween-20, pH 7.4)
-
This compound stock solution in DMSO
-
384-well plates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 384-well plate, add the diluted this compound or DMSO (vehicle control).
-
Add a mixture of cGAS enzyme and dsDNA to each well.
-
Initiate the reaction by adding a mixture of ATP and GTP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Add a fluorescently labeled cGAMP probe and a cGAMP-specific antibody.
-
Incubate to allow for binding equilibrium.
-
Measure fluorescence polarization. A decrease in polarization indicates inhibition of cGAS activity.
Protocol 2: Cellular cGAS Inhibition Assay (Western Blot)
Materials:
-
Cell line known to have a functional cGAS-STING pathway (e.g., THP-1, MEFs)
-
Cell culture medium and supplements
-
This compound stock solution in DMSO
-
Transfection reagent
-
dsDNA (e.g., herring testes DNA, ISD)
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-pSTING, anti-pTBK1, anti-pIRF3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Pre-treat cells with various concentrations of this compound or DMSO for 1-2 hours.
-
Transfect cells with dsDNA to stimulate the cGAS pathway. Include a non-transfected control.
-
Incubate for the desired time (e.g., 4-6 hours).
-
Lyse the cells and determine protein concentration.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies overnight.
-
Wash and incubate with secondary antibodies.
-
Develop the blot using a chemiluminescence substrate and image the results. A decrease in the phosphorylation of STING, TBK1, and IRF3 in this compound-treated cells compared to the dsDNA-stimulated control indicates cGAS inhibition.
Mandatory Visualizations
Caption: The cGAS-STING signaling pathway and the point of inhibition by this compound.
Caption: General experimental workflow for determining the optimal concentration of this compound.
Troubleshooting Guide
Caption: Troubleshooting flowchart for weak or no cellular inhibition with this compound.
References
- 1. Inhibitory targeting cGAS-STING-TBK1 axis: Emerging strategies for autoimmune diseases therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and characterization of a novel cGAS covalent inhibitor for the treatment of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A cell-based high throughput screening assay for the discovery of cGAS-STING pathway agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. DSpace [repository.escholarship.umassmed.edu]
- 8. Protocol for Monitoring DNA-Triggered cGAS/STING Signaling in Mammalian Cells and Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
PF-06928215 solubility and stability issues in experimental buffers
Welcome to the technical support center for PF-06928215. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and stability of this compound in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful use of this cGAS inhibitor in your research.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound, with a focus on solubility and stability.
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer (e.g., PBS, Tris, HEPES) | This compound is poorly soluble in aqueous solutions. The addition of a concentrated DMSO stock directly into an aqueous buffer can cause the compound to crash out of solution. | 1. Decrease the final concentration: The final concentration of this compound in your aqueous buffer may be too high. Try lowering the concentration. 2. Increase the percentage of DMSO: While high concentrations of DMSO can be toxic to cells, for in vitro biochemical assays, increasing the final DMSO concentration (e.g., to 1-5%) may help maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments. 3. Use a co-solvent and/or surfactant: For in vivo and some in vitro applications, a formulation with a co-solvent like PEG300 and a surfactant like Tween 80 can improve solubility. A suggested formulation involves first dissolving this compound in DMSO, followed by dilution with PEG300 and Tween 80 before the final addition of an aqueous solution.[1] 4. Sonication: Briefly sonicating the solution after dilution may help to redissolve small amounts of precipitate. |
| Inconsistent results in cell-based assays | 1. Precipitation in cell culture media: this compound may precipitate in the complex environment of cell culture media, leading to a lower effective concentration. 2. Compound degradation: Although generally stable, prolonged incubation at 37°C in media could lead to some degradation. 3. Interaction with media components: Components of the cell culture media or serum may interact with and reduce the availability of the compound. | 1. Prepare fresh dilutions: Always prepare fresh dilutions of this compound in your cell culture media immediately before use. 2. Visual inspection: Before adding to cells, visually inspect the final dilution for any signs of precipitation. If observed, try the solubilization strategies mentioned above. 3. Minimize DMSO concentration: Use the lowest possible final concentration of DMSO to avoid solvent-induced cytotoxicity. A final concentration of <0.1% is generally recommended for most cell lines. 4. Include proper controls: Run a vehicle control (media with the same final concentration of DMSO) and a positive control for the pathway you are studying. |
| Cloudy or hazy stock solution in DMSO | The DMSO used may have absorbed moisture, which can reduce the solubility of this compound.[1] | Use fresh, anhydrous DMSO to prepare your stock solution.[1] Store DMSO appropriately to prevent moisture absorption. |
| Loss of compound activity upon storage | Improper storage of stock solutions can lead to degradation. | Aliquot stock solutions to avoid repeated freeze-thaw cycles. For long-term storage, store stock solutions at -80°C (stable for up to 1 year in solvent). For short-term storage, -20°C is suitable (stable for up to 1 month in solvent).[1] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO). It is soluble in DMSO at concentrations of up to 76 mg/mL.[1] For optimal results, use fresh, anhydrous DMSO as moisture can reduce solubility.[1]
Q2: What is the solubility of this compound in aqueous buffers like PBS?
A2: this compound is practically insoluble in water and ethanol.[1] Direct dissolution in aqueous buffers like PBS is not recommended. To prepare working solutions in aqueous buffers, it is necessary to first dissolve the compound in DMSO and then dilute this stock solution into the buffer. Be aware that precipitation may occur upon dilution, and the troubleshooting steps outlined above should be followed.
Q3: How should I store this compound?
A3: The solid compound should be stored at -20°C and is stable for at least four years.[2] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to one year or at -20°C for up to one month.[1]
Q4: Can I sonicate my solution if I see a precipitate?
A4: Yes, brief sonication can be attempted to help dissolve any precipitate that forms upon dilution of the DMSO stock solution into an aqueous buffer. However, if a significant amount of precipitate remains, it is advisable to remake the solution, potentially at a lower concentration or with a different formulation strategy.
Q5: What is the known stability of this compound in experimental conditions?
A5: While specific stability data in various experimental buffers is limited, the compound is generally stable. Stock solutions in DMSO are stable for at least one month at -20°C and up to a year at -80°C.[1] For working dilutions in aqueous buffers, it is best practice to prepare them fresh for each experiment to minimize potential degradation or precipitation over time.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Weight | 380.4 g/mol | [2] |
| Solubility in DMSO | 30 mg/mL | [2] |
| Solubility in DMSO | 76 mg/mL (199.78 mM) | [1] |
| Solubility in Water | Insoluble | [1] |
| Solubility in Ethanol | Insoluble | [1] |
| Storage (Solid) | -20°C (≥ 4 years) | [2] |
| Storage (Stock Solution in Solvent) | -80°C (1 year), -20°C (1 month) | [1] |
| IC50 (cGAS inhibition) | 4.9 µM (in a fluorescence polarization assay) | [2] |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Calculate the required amount of this compound and DMSO. For 1 mL of a 10 mM stock solution, you will need 3.804 mg of this compound.
-
Weigh out the this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution until the compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
-
Preparation of a Working Solution for In Vitro Biochemical Assays
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Desired aqueous experimental buffer (e.g., HEPES, Tris)
-
-
Procedure:
-
Determine the final concentration of this compound and the final percentage of DMSO for your assay.
-
Perform serial dilutions of the 10 mM stock solution in DMSO to get an intermediate stock that is 100x or 1000x the final desired concentration.
-
Add the appropriate volume of the intermediate DMSO stock to your experimental buffer to achieve the final desired concentration. For example, to make 1 mL of a 10 µM solution with 0.1% DMSO, add 1 µL of a 10 mM stock to 999 µL of buffer.
-
Mix thoroughly by vortexing.
-
Visually inspect for any precipitation. If precipitation occurs, refer to the troubleshooting guide.
-
Use the working solution immediately after preparation.
-
Preparation of a Formulation for In Vivo Studies
This protocol is adapted from a standard formulation for poorly soluble compounds and should be optimized for your specific experimental needs.
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
PEG300
-
Tween 80
-
Sterile ddH₂O or saline
-
-
Procedure:
-
Prepare a concentrated stock of this compound in DMSO (e.g., 7.6 mg/mL).[1]
-
In a sterile tube, add 50 µL of the this compound DMSO stock.
-
Add 400 µL of PEG300 and mix until the solution is clear.
-
Add 50 µL of Tween 80 and mix until the solution is clear.
-
Add 500 µL of sterile ddH₂O or saline to bring the final volume to 1 mL.
-
Mix thoroughly. The final solution should be clear.
-
This formulation should be used immediately for optimal results.[1]
-
Visualizations
Caption: Inhibition of the cGAS-STING signaling pathway by this compound.
Caption: General experimental workflow for in vitro cell-based assays using this compound.
References
Interpreting conflicting results from PF-06928215 biochemical and cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret conflicting results from biochemical and cellular assays involving the cGAS inhibitor, PF-06928215.
Frequently Asked Questions (FAQs)
Q1: We see potent inhibition of cGAS in our biochemical assay with this compound, but no effect in our cellular assay. Is this expected?
A1: Yes, this is a documented and expected outcome for this compound. While it is a high-affinity, potent inhibitor of the cGAS enzyme in biochemical assays, it has been reported to be inactive in cellular assays that measure downstream signaling, such as interferon-beta (IFN-β) production.[1][2]
Q2: Why does this compound show conflicting results between biochemical and cellular assays?
A2: The primary reason for the discrepancy is likely due to poor cell permeability of the compound. Biochemical assays assess the direct interaction of the inhibitor with the purified enzyme, whereas cellular assays require the compound to cross the cell membrane to reach its intracellular target, cGAS. The lack of cellular activity, despite high biochemical potency, strongly suggests that this compound does not effectively enter cells. The original discovery paper noted this lack of cellular activity was not due to cytotoxicity.[1]
Q3: Can you provide the biochemical potency data for this compound?
A3: Yes, the key biochemical data for this compound are summarized in the table below.
Quantitative Data Summary
| Assay Type | Method | Parameter | Value | Reference |
| Binding Affinity | Surface Plasmon Resonance (SPR) | KD | 200 nM | [1][3][4] |
| Biochemical Inhibition | Fluorescence Polarization (FP) | IC50 | 4.9 µM | [1][5] |
| Cellular Activity | dsDNA-induced IFN-β Luciferase Reporter Assay | Activity | No inhibition observed | [1][2] |
Troubleshooting Guide
If you are observing conflicting results with this compound, please consider the following troubleshooting steps and explanations.
Issue: Potent Biochemical Inhibition, No Cellular Activity
Root Cause Analysis:
-
Cell Permeability: As mentioned, the most probable cause is the inability of this compound to penetrate the cell membrane and accumulate at sufficient concentrations in the cytoplasm where cGAS resides.
-
Compound Efflux: The compound may be actively transported out of the cell by efflux pumps.
-
Off-Target Effects in Cellular Context: While less likely given the lack of any observed cellular effect, it's a remote possibility that in a cellular environment, the compound is sequestered or metabolized.
Experimental Workflow for Troubleshooting:
Caption: Troubleshooting workflow for conflicting this compound assay results.
Experimental Protocols
Key Biochemical Assay: Fluorescence Polarization (FP)
This assay competitively measures the displacement of a fluorescently labeled cGAMP probe from a cGAMP-specific monoclonal antibody by cGAMP produced by the cGAS enzyme.
Methodology:
-
Enzyme Reaction: Incubate purified human cGAS enzyme with ATP, GTP, and dsDNA to allow for the production of cGAMP.
-
Inhibitor Addition: In parallel reactions, include varying concentrations of this compound.
-
Detection: Terminate the enzyme reaction and add the Cy5-labeled cGAMP probe and the high-affinity monoclonal antibody.
-
Measurement: Measure the fluorescence polarization. High cGAMP production (low inhibition) leads to displacement of the probe and low polarization. Low cGAMP production (high inhibition) results in the probe remaining bound to the antibody and high polarization.
Key Cellular Assay: dsDNA-induced IFN-β Reporter Assay
This assay measures the activation of the downstream cGAS-STING pathway by quantifying the expression of an IFN-β promoter-driven reporter gene (e.g., luciferase).
Methodology:
-
Cell Culture: Use a suitable cell line, such as THP-1 (human monocytes), that has a functional cGAS-STING pathway.
-
Transfection: Transfect cells with a reporter plasmid containing the firefly luciferase gene under the control of the IFN-β promoter. A constitutively expressed Renilla luciferase plasmid can be co-transfected for normalization.
-
Compound Treatment: Pre-incubate the cells with varying concentrations of this compound or a positive control (e.g., a TBK1 inhibitor).
-
Stimulation: Transfect the cells with a cGAS stimulus, such as herring testes DNA (dsDNA), to activate the pathway.
-
Lysis and Measurement: After a suitable incubation period, lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase assay system.
cGAS-STING Signaling Pathway
The following diagram illustrates the cGAS-STING signaling pathway and the intended target of this compound.
Caption: The cGAS-STING signaling pathway and the biochemical target of this compound.
References
- 1. Discovery of this compound as a high affinity inhibitor of cGAS enabled by a novel fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of this compound as a high affinity inhibitor of cGAS enabled by a novel fluorescence polarization assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. You are being redirected... [prosci-inc.com]
- 5. immune-system-research.com [immune-system-research.com]
Technical Support Center: Enhancing Cellular Permeability of PF-06928215
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cellular permeability of PF-06928215, a potent inhibitor of cyclic GMP-AMP synthase (cGAS).
I. Troubleshooting Guides
Issue: Low or No Cellular Activity of this compound Despite High Biochemical Potency
Question: My in vitro enzymatic assays show that this compound is a highly potent inhibitor of cGAS (IC50 of 4.9 μM), but I'm observing minimal to no effect in my cell-based assays measuring dsDNA-induced IFN-β expression. What could be the problem?[1][2][3]
Answer: This is a commonly encountered issue with this compound. The discrepancy between high biochemical potency and low cellular activity is primarily attributed to two factors:
-
Poor Cellular Permeability: this compound possesses physicochemical properties, such as a carboxylic acid group, that likely limit its ability to passively diffuse across the cell membrane.[1] This results in insufficient intracellular concentrations to effectively inhibit cGAS.
-
High Intracellular ATP/GTP Concentrations: As a competitive inhibitor, this compound must compete with high physiological concentrations of the cGAS substrates, ATP and GTP, within the cell.[1] Even if some of the compound enters the cell, it may not be at a sufficient concentration to outcompete the natural substrates.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low cellular activity of this compound.
II. Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that likely contribute to its poor cellular permeability?
A1: The primary contributor is the presence of a carboxylic acid group. At physiological pH, this group is ionized, increasing the molecule's polarity and hindering its ability to cross the nonpolar lipid bilayer of the cell membrane. Additionally, the number of hydrogen bond donors can also negatively impact passive diffusion.[1]
Q2: What experimental evidence suggests that poor permeability is the issue?
A2: While specific permeability data for this compound is not widely published, the original discovery paper notes its lack of cellular activity despite high biochemical potency.[1] The authors suggest that improvements to its passive permeability are required.[1] This is a common challenge for many small molecule inhibitors, particularly those with charged moieties.
Q3: What are the recommended strategies to improve the cellular uptake of this compound?
A3: The most promising strategy is the prodrug approach . This involves chemically modifying the carboxylic acid group to create a more lipophilic ester. This ester "masks" the polar group, allowing the compound to more readily cross the cell membrane. Once inside the cell, endogenous esterases cleave the ester, releasing the active this compound. Other strategies include synthesizing analogs where the carboxylic acid is replaced with a bioisostere that has a higher pKa, which would lower the polar surface area.[1]
Q4: Are there commercially available analogs of this compound with improved permeability?
A4: At present, there are no widely commercially available, validated analogs of this compound that are explicitly marketed as having improved cellular permeability. Researchers may need to undertake chemical synthesis to generate prodrugs or other derivatives.
Q5: What are the standard assays to quantitatively measure the cellular permeability of this compound and its analogs?
A5: The two most common in vitro assays are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.
-
PAMPA: This is a high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane. It is useful for initial screening of compounds based on their lipophilicity.
-
Caco-2 Permeability Assay: This assay uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form a barrier with tight junctions, mimicking the intestinal epithelium. It provides a more comprehensive assessment of permeability, including passive diffusion and active transport/efflux mechanisms.
III. Data Presentation
While specific experimental permeability data for this compound is not publicly available, the following table provides representative data for compounds with poor, moderate, and high permeability as a reference for interpreting your own experimental results.
| Compound Class | Example Compound | Apparent Permeability (Papp) in Caco-2 (10-6 cm/s) | Interpretation |
| Poor Permeability | Atenolol | < 1 | Low absorption |
| Moderate Permeability | Ketoprofen | 1 - 10 | Moderate absorption |
| High Permeability | Propranolol | > 10 | High absorption |
| Expected for this compound | - | < 1 | Low absorption |
Note: Papp values are approximate and can vary between laboratories and experimental conditions.
IV. Experimental Protocols
A. Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general method for assessing the passive permeability of this compound and its analogs.
Objective: To determine the rate of passive diffusion of a compound across an artificial lipid membrane.
Materials:
-
PAMPA plate (e.g., 96-well format with a filter membrane)
-
Acceptor plate (96-well)
-
Lecithin solution (e.g., 1% in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound (this compound or analog) dissolved in a suitable solvent (e.g., DMSO)
-
Reference compounds (with known low and high permeability)
-
Plate reader for quantification (e.g., UV-Vis or LC-MS)
Workflow:
Caption: Experimental workflow for the PAMPA assay.
Procedure:
-
Coat the Donor Plate: Add a small volume (e.g., 5 µL) of the lecithin solution to each well of the donor plate, ensuring the filter membrane is fully coated.
-
Prepare the Acceptor Plate: Fill the wells of the acceptor plate with PBS (pH 7.4).
-
Prepare the Donor Solution: Dilute the test compound and reference compounds to the final desired concentration in PBS.
-
Assemble the PAMPA "Sandwich": Carefully place the donor plate onto the acceptor plate.
-
Add Donor Solution: Add the donor solution containing the test compound to the wells of the donor plate.
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).
-
Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation:
Papp = [(-VD * VA) / ((VD + VA) * A * t)] * ln(1 - [CA(t)] / Cequilibrium)
Where:
-
VD = Volume of the donor well
-
VA = Volume of the acceptor well
-
A = Area of the membrane
-
t = Incubation time
-
[CA(t)] = Compound concentration in the acceptor well at time t
-
Cequilibrium = Equilibrium concentration
-
B. Caco-2 Permeability Assay
This protocol outlines the steps for a more physiologically relevant permeability assessment.
Objective: To measure the rate of transport of a compound across a Caco-2 cell monolayer, accounting for both passive diffusion and active transport.
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Transwell inserts (e.g., 24-well format)
-
Hanks' Balanced Salt Solution (HBSS), pH 7.4 and 6.5
-
Test compound and reference compounds
-
Transepithelial Electrical Resistance (TEER) meter
-
Lucifer yellow (for monolayer integrity testing)
-
LC-MS/MS for quantification
Workflow:
Caption: Experimental workflow for the Caco-2 permeability assay.
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check:
-
Measure the TEER of the monolayer. Values should be stable and above a predetermined threshold.
-
Perform a Lucifer yellow permeability assay. Low passage of Lucifer yellow indicates a tight monolayer.
-
-
Transport Experiment (Apical to Basolateral - A to B):
-
Wash the cell monolayer with HBSS.
-
Add the test compound in HBSS (pH 6.5) to the apical side (donor).
-
Add fresh HBSS (pH 7.4) to the basolateral side (acceptor).
-
Incubate at 37°C with gentle shaking.
-
Take samples from the acceptor compartment at various time points.
-
-
Transport Experiment (Basolateral to Apical - B to A):
-
Add the test compound in HBSS (pH 7.4) to the basolateral side (donor).
-
Add fresh HBSS (pH 7.4) to the apical side (acceptor).
-
Incubate and sample as in the A to B experiment.
-
-
Quantification: Analyze the concentration of the compound in the collected samples using LC-MS/MS.
-
Calculations:
-
Calculate Papp for both A to B and B to A directions.
-
Calculate the efflux ratio: Efflux Ratio = Papp (B to A) / Papp (A to B). An efflux ratio > 2 suggests the compound is a substrate for active efflux transporters.
-
V. Signaling Pathway and Compound Modification
cGAS-STING Signaling Pathway
Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.
Prodrug Strategy for this compound
Caption: Conceptual diagram of the prodrug strategy to improve this compound cellular permeability.
References
Technical Support Center: Validating PF-06928215's Inhibitory Effect on cGAS in a New Cell Line
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers validating the inhibitory effect of PF-06928215 on the cGAS-STING pathway in a new cell line.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit cGAS?
This compound is a high-affinity, small-molecule inhibitor of cyclic GMP-AMP synthase (cGAS).[1][2][3] It functions as a competitive inhibitor, binding directly to the active site of cGAS where ATP and GTP substrates normally bind.[4][5] This prevents the synthesis of the second messenger cyclic GMP-AMP (cGAMP), which is essential for the activation of the STING pathway and subsequent innate immune responses.[6][7]
Q2: What is the reported in vitro potency of this compound?
In biochemical assays, this compound has a reported dissociation constant (KD) of 200 nM for cGAS and an IC50 value of 4.9 μM for the inhibition of cGAS activity.[1][4] It is important to note that the IC50 value can be influenced by the concentrations of ATP and GTP in the assay.[1]
Q3: Has this compound shown efficacy in cellular assays?
While potent in biochemical assays, a key study reported that this compound did not show activity in a cellular assay that measured dsDNA-induced IFN-beta expression via a luciferase reporter.[1][8] This highlights the importance of thorough validation in your specific cell line and assay system.
Q4: What are the key steps to validate the cGAS-STING pathway in my new cell line?
Before testing any inhibitor, it is crucial to confirm that the cGAS-STING pathway is functional in your chosen cell line. This involves:
-
Confirming Expression: Verify the protein expression of key pathway components (cGAS, STING, TBK1, IRF3) by Western blot.[9]
-
Functional Activation: Stimulate the cells with a known cGAS-STING pathway agonist (e.g., cytosolic dsDNA, 2'3'-cGAMP) and measure downstream readouts.[10][11]
-
Positive Controls: Use a known inhibitor of the pathway (e.g., a TBK1 inhibitor) to ensure that the downstream signaling can be blocked.[1]
Troubleshooting Guide
Problem 1: No inhibitory effect of this compound is observed in my cell-based assay.
This is a potential and previously reported outcome.[1][8] Here’s a step-by-step troubleshooting guide:
Step 1: Verify the functionality of the cGAS-STING pathway in your cell line.
-
Rationale: The lack of inhibition might be due to a non-functional or weakly responsive cGAS-STING pathway in your chosen cell line.[12]
-
Action:
-
Perform a Western blot to confirm the expression of cGAS, STING, TBK1, and IRF3.
-
Stimulate the cells with a STING agonist like 2'3'-cGAMP. If you observe a response (e.g., IRF3 phosphorylation, IFN-β production), the pathway downstream of cGAS is functional.
-
Transfect cells with dsDNA (e.g., ISD, VACV70) to activate cGAS directly.[10][12] A lack of response could indicate an issue with dsDNA sensing or cGAS activity.
-
Step 2: Confirm compound integrity and cellular permeability.
-
Rationale: The compound may have degraded, or it may not be efficiently entering the cells.
-
Action:
-
Verify the identity and purity of your this compound stock using analytical methods if possible.
-
Consider performing a cellular thermal shift assay (CETSA) to assess target engagement within the cell.
-
Although reported to have minimal cytotoxicity, it is good practice to perform a cell viability assay (e.g., MTT, CellTiter-Glo) to rule out any toxic effects at the concentrations used.[1]
-
Step 3: Optimize assay conditions.
-
Rationale: The experimental conditions may not be optimal for observing inhibition.
-
Action:
-
Titrate this compound: Test a wide range of concentrations.
-
Pre-incubation time: Vary the pre-incubation time of the cells with this compound before stimulating the pathway.
-
Stimulus concentration: The concentration of the dsDNA or other stimulus used to activate the pathway might be too high, making it difficult to observe inhibition. Try reducing the stimulus concentration.
-
Problem 2: High background signal in my cGAS activity assay.
-
Rationale: This can be caused by various factors, including contamination or non-specific assay signals.
-
Action:
-
Negative Controls: Ensure you have proper negative controls, such as unstimulated cells and vehicle-treated cells.
-
Cell Culture Conditions: Maintain a sterile cell culture environment to prevent microbial contamination, which can trigger innate immune pathways.
-
Assay Specificity: If using a reporter assay, ensure the reporter is specifically responsive to the cGAS-STING pathway and not other signaling pathways.
-
Experimental Protocols
Protocol 1: Western Blot for cGAS-STING Pathway Proteins
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane on a 4-12% Bis-Tris gel.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with primary antibodies against cGAS, STING, TBK1, p-TBK1, IRF3, p-IRF3, and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize bands using an ECL substrate and an imaging system.
Protocol 2: Cellular Assay for cGAS Inhibition (IFN-β ELISA)
-
Cell Seeding: Seed your new cell line in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Pre-incubate cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Pathway Activation: Transfect cells with a cGAS agonist like ISD (Interferon Stimulatory DNA) using a suitable transfection reagent (e.g., Lipofectamine). Include a positive control (e.g., a known TBK1 inhibitor) and a negative control (transfection reagent only).
-
Incubation: Incubate for 18-24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Quantify the amount of secreted IFN-β in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the IC50 value for this compound by plotting the percentage of inhibition against the log of the inhibitor concentration.
Data Presentation
Table 1: Example Data for this compound Inhibition of IFN-β Production
| This compound Conc. (µM) | IFN-β Concentration (pg/mL) | % Inhibition |
| 0 (Vehicle) | 1500 | 0 |
| 0.1 | 1450 | 3.3 |
| 1 | 1300 | 13.3 |
| 5 | 750 | 50 |
| 10 | 400 | 73.3 |
| 50 | 150 | 90 |
Table 2: Troubleshooting Checklist for a New Cell Line
| Checkpoint | Status (Yes/No) | Notes |
| cGAS protein expressed? | ||
| STING protein expressed? | ||
| Pathway activated by dsDNA? | ||
| Pathway activated by 2'3'-cGAMP? | ||
| Positive control inhibitor works? | ||
| This compound cytotoxicity observed? |
Visualizations
Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for validating this compound in a new cell line.
Caption: A troubleshooting decision tree for lack of this compound activity.
References
- 1. Discovery of this compound as a high affinity inhibitor of cGAS enabled by a novel fluorescence polarization assay | PLOS One [journals.plos.org]
- 2. You are being redirected... [prosci-inc.com]
- 3. Discovery of this compound as a high affinity inhibitor of cGAS enabled by a novel fluorescence polarization assay (Journal Article) | OSTI.GOV [osti.gov]
- 4. Discovery of this compound as a high affinity inhibitor of cGAS enabled by a novel fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. immune-system-research.com [immune-system-research.com]
- 7. Regulation and inhibition of the DNA sensor cGAS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Human Cancer Cells Sense Cytosolic Nucleic Acids Through the RIG-I–MAVS Pathway and cGAS–STING Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Addressing PF-06928215's minimal effect on cell viability in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PF-06928215. The content is designed to address common issues, particularly the observation of minimal effects on cell viability during in vitro experiments.
Troubleshooting Guides
This section offers step-by-step guidance for specific experimental challenges.
Issue: Minimal to no effect of this compound on cell viability is observed.
This is an expected outcome based on the primary literature. This compound is a high-affinity inhibitor of cyclic GMP-AMP synthase (cGAS) and is not designed to be a cytotoxic agent.[1][2] Its primary mechanism of action is to block the cGAS-STING signaling pathway, which is involved in the innate immune response to cytosolic DNA. A significant decrease in cell viability is not a direct downstream effect of cGAS inhibition in most cell types.
Troubleshooting Steps:
-
Confirm Compound Activity:
-
Instead of a cell viability assay, assess the inhibition of the cGAS-STING pathway. A more appropriate readout would be to measure the downstream effects of the pathway, such as the production of type I interferons (e.g., IFN-β) or the expression of interferon-stimulated genes (ISGs) in response to a cGAS-STING pathway agonist (e.g., transfected dsDNA).
-
The original study on this compound utilized a luciferase reporter assay for IFN-β expression to assess cellular activity.[1]
-
-
Verify Experimental Setup:
-
Cell Line Selection: Ensure the chosen cell line has a functional cGAS-STING pathway. Some cell lines may have deficiencies in this pathway, which would mask the effect of the inhibitor.
-
Agonist Stimulation: The cGAS-STING pathway must be activated to observe the inhibitory effect of this compound. This is typically achieved by transfecting cells with a DNA agonist like herring testis DNA (HT-DNA) or interferon-stimulatory DNA (ISD).
-
Positive Control: Include a positive control that is known to induce the desired downstream effect (e.g., a STING agonist like cGAMP) to confirm the responsiveness of your cell system.
-
-
Assess Compound Integrity and Concentration:
-
Compound Solubility and Stability: Ensure this compound is fully dissolved and stable in your culture medium. Precipitation or degradation of the compound will lead to a loss of activity.
-
Concentration Range: While this compound has a high affinity for cGAS, the effective concentration in a cellular assay may vary depending on cell type and experimental conditions. A dose-response experiment is recommended to determine the optimal concentration for inhibiting the cGAS-STING pathway in your specific system.
-
Logical Workflow for Troubleshooting Minimal Effect
Caption: Troubleshooting workflow for unexpected results with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a high-affinity, substrate-competitive inhibitor of cyclic GMP-AMP synthase (cGAS).[1][2] cGAS is a key sensor in the innate immune system that detects the presence of double-stranded DNA (dsDNA) in the cytoplasm. Upon binding to dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to and activates the stimulator of interferon genes (STING), which in turn triggers a signaling cascade leading to the production of type I interferons and other inflammatory cytokines. This compound binds to the active site of cGAS, preventing the synthesis of cGAMP and thereby inhibiting the downstream inflammatory response.
cGAS-STING Signaling Pathway
Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.
Q2: Why doesn't this compound typically cause cell death?
A2: The primary role of the cGAS-STING pathway is to initiate an inflammatory response, not to directly induce apoptosis or necrosis in most cell types. By inhibiting this pathway, this compound is effectively acting as an anti-inflammatory agent at the cellular level. In some specific contexts, such as in certain cancer cells where chronic activation of the cGAS-STING pathway may contribute to cell survival or proliferation, its inhibition could potentially have an indirect effect on cell viability over longer time courses. However, direct and acute cytotoxicity is not its intended or observed mechanism of action.
Q3: What are the expected results of a cell viability assay after treatment with this compound?
A3: You should expect to see minimal to no change in cell viability across a wide range of concentrations. The original publication reports that this compound has a minimal effect on cell viability in THP-1 Dual cells.[1]
Data Presentation
Table 1: Summary of this compound Effect on Cell Viability
| Cell Line | Assay | Effect on Viability | Cytotoxicity IC50 | Reference |
| THP-1 Dual | CellTiter-Glo | Minimal effect observed | Not reported | [1] |
Note: Specific quantitative IC50 values for the cytotoxicity of this compound are not widely available in the public domain. The available literature consistently reports a minimal impact on cell viability.
Experimental Protocols
Protocol 1: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is adapted from the manufacturer's instructions and is suitable for determining the number of viable cells in culture based on the quantification of ATP.
Materials:
-
Cells in culture
-
This compound
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Cell Plating: Seed cells into an opaque-walled 96-well plate at a density appropriate for your cell line and the duration of the experiment. Include wells with medium only for background measurement.
-
Compound Treatment: Add various concentrations of this compound to the appropriate wells. Include vehicle-only control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature before use.
-
Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Record the luminescence using a luminometer.
Protocol 2: MTT Cell Viability Assay
This protocol is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cells in culture
-
This compound
-
Clear 96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate spectrophotometer
Procedure:
-
Cell Plating: Seed cells into a clear 96-well plate.
-
Compound Treatment: Treat cells with this compound as described in the CellTiter-Glo® protocol.
-
Incubation: Incubate for the desired duration.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubation with MTT: Incubate the plate at 37°C for 3-4 hours, allowing the MTT to be metabolized into formazan crystals.
-
Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Measurement: Read the absorbance at 570 nm using a microplate spectrophotometer.
Experimental Workflow for a Cell Viability Assay
Caption: General experimental workflow for assessing cell viability after treatment.
References
Validation & Comparative
A Head-to-Head Battle for cGAS Inhibition: PF-06928215 vs. RU.521
For researchers, scientists, and drug development professionals, the quest for potent and selective inhibitors of cyclic GMP-AMP synthase (cGAS) is a critical frontier in the development of therapeutics for autoimmune and inflammatory diseases. This guide provides an objective comparison of two prominent cGAS inhibitors, PF-06928215 and RU.521, supported by available experimental data.
The cGAS-STING signaling pathway is a cornerstone of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a danger signal associated with infection and cellular damage. Upon activation, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP), which in turn activates the STIMULATOR of INTERFERON GENES (STING) protein. This cascade culminates in the production of type I interferons and other pro-inflammatory cytokines. While essential for host defense, aberrant activation of this pathway can drive the pathology of various autoimmune disorders. Consequently, the development of small molecule inhibitors targeting cGAS is of significant therapeutic interest.
This guide focuses on a comparative analysis of two key research compounds: this compound, developed by Pfizer, and RU.521. Both molecules are reported to be competitive inhibitors that bind to the active site of cGAS, thereby preventing the synthesis of cGAMP.
Quantitative Performance: A Comparative Overview
The following tables summarize the available quantitative data for this compound and RU.521. It is important to note that the IC50 values presented are compiled from various sources and may not be directly comparable due to differences in experimental conditions.
| Inhibitor | Target | Assay Type | IC50 | Reference |
| This compound | Human cGAS | Biochemical Assay | 4.9 µM | [1] |
| RU.521 | Human cGAS | Cellular Assay (THP-1 cells) | ~0.8 µM | [2] |
| RU.521 | Murine cGAS | Cellular Assay (RAW 264.7 cells) | 0.7 µM | [2] |
| RU.521 | Murine cGAS | Biochemical Assay | 0.11 µM | [3] |
Table 1: Comparative Inhibitory Potency (IC50) of this compound and RU.521 against cGAS.
| Inhibitor | Target | Binding Affinity (Kd) | Reference |
| This compound | Human cGAS | 0.2 µM | [1] |
Table 2: Binding Affinity of this compound to Human cGAS.
Signaling Pathway and Inhibition Mechanism
The cGAS-STING pathway is initiated by the recognition of cytosolic dsDNA by cGAS. This binding event triggers a conformational change in cGAS, enabling it to catalyze the synthesis of cGAMP from ATP and GTP. cGAMP then binds to STING, which is located on the endoplasmic reticulum. This binding leads to STING's translocation to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus to induce the expression of type I interferons and other inflammatory genes.
Caption: The cGAS-STING signaling pathway and points of inhibition.
Both this compound and RU.521 act as competitive inhibitors of cGAS, binding to the enzyme's active site. This direct competition with the substrates ATP and GTP effectively blocks the synthesis of cGAMP, thus halting the downstream signaling cascade that leads to interferon production.
Experimental Methodologies
To evaluate the efficacy and mechanism of cGAS inhibitors like this compound and RU.521, a series of biochemical and cellular assays are employed. Below are detailed protocols for key experiments.
Biochemical cGAS Inhibition Assay (Fluorescence Polarization)
This assay measures the production of cGAMP by recombinant cGAS in the presence of an inhibitor. A common high-throughput method utilizes fluorescence polarization (FP).
Principle: The assay is a competitive immunoassay. A fluorescently labeled cGAMP tracer competes with the cGAMP produced by the cGAS reaction for binding to a specific anti-cGAMP antibody. When the tracer is bound to the large antibody, it tumbles slowly in solution, resulting in a high FP signal. Conversely, when displaced by unlabeled cGAMP from the enzymatic reaction, the small, free tracer tumbles rapidly, leading to a low FP signal. The decrease in FP is proportional to the amount of cGAMP produced, and thus inversely proportional to the inhibitory activity of the test compound.
Protocol:
-
Reaction Setup: In a 384-well plate, combine recombinant human or murine cGAS, dsDNA (e.g., herring testis DNA), ATP, and GTP in an appropriate reaction buffer.
-
Inhibitor Addition: Add serial dilutions of the test compound (this compound or RU.521) to the reaction wells. Include positive (no inhibitor) and negative (no cGAS) controls.
-
Incubation: Incubate the plate at 37°C to allow the enzymatic reaction to proceed.
-
Detection: Stop the reaction and add the detection mixture containing the anti-cGAMP antibody and the fluorescent cGAMP tracer.
-
Measurement: After a further incubation period to allow for binding equilibrium, measure the fluorescence polarization using a suitable plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular cGAS Inhibition Assay (RT-qPCR)
This assay assesses the ability of an inhibitor to block cGAS-dependent gene expression in a cellular context.
Principle: Cells are stimulated to activate the cGAS-STING pathway, and the expression of downstream target genes, such as Interferon-β (IFN-β), is measured by reverse transcription-quantitative PCR (RT-qPCR). A potent inhibitor will reduce the upregulation of these genes.
Protocol:
-
Cell Culture: Plate a suitable cell line (e.g., human THP-1 monocytes or murine RAW 264.7 macrophages) in 24-well plates.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of the cGAS inhibitor for a defined period.
-
cGAS Activation: Transfect the cells with a cGAS agonist, such as dsDNA (e.g., herring testis DNA or a synthetic dsDNA oligonucleotide), to stimulate the pathway.
-
RNA Extraction: After an appropriate incubation time (e.g., 6-24 hours), lyse the cells and extract total RNA using a commercial kit.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcriptase.
-
qPCR: Perform quantitative PCR using primers and probes specific for the target gene (e.g., IFNB1) and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method and determine the IC50 of the inhibitor.
Quantification of Intracellular cGAMP (LC-MS/MS)
This highly sensitive and specific method directly measures the levels of cGAMP produced inside cells following pathway activation and inhibitor treatment.
Principle: Cells are treated and stimulated as in the cellular assay. The cells are then lysed, and the intracellular metabolites, including cGAMP, are extracted. The amount of cGAMP in the cell lysate is then quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Protocol:
-
Cell Treatment: Treat and stimulate cells with a cGAS agonist in the presence or absence of the inhibitor as described for the cellular assay.
-
Metabolite Extraction: Lyse the cells with a methanol-based buffer and centrifuge to pellet cellular debris.
-
Sample Preparation: Collect the supernatant containing the metabolites and dry it down. Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Inject the sample into an LC-MS/MS system. Separate cGAMP from other cellular components using liquid chromatography and then detect and quantify it based on its specific mass-to-charge ratio using tandem mass spectrometry.
-
Data Analysis: Determine the concentration of cGAMP in each sample by comparing to a standard curve of known cGAMP concentrations.
Experimental Workflow for Inhibitor Comparison
The following diagram illustrates a logical workflow for the comprehensive comparison of cGAS inhibitors like this compound and RU.521.
Caption: A logical workflow for comparing cGAS inhibitors.
Conclusion
Both this compound and RU.521 represent valuable chemical tools for probing the function of the cGAS-STING pathway and serve as important scaffolds for the development of clinical candidates. The available data suggests that RU.521 exhibits potent inhibition of both human and murine cGAS in cellular assays. This compound demonstrates high-affinity binding to human cGAS. A direct, side-by-side comparison of these compounds under identical experimental conditions would be invaluable for a definitive assessment of their relative potency and properties. The experimental protocols outlined in this guide provide a robust framework for conducting such a comparative study, enabling researchers to make informed decisions in the pursuit of novel therapeutics for cGAS-driven diseases.
References
- 1. Discovery of this compound as a high affinity inhibitor of cGAS enabled by a novel fluorescence polarization assay | PLOS One [journals.plos.org]
- 2. Small molecule inhibition of human cGAS reduces total cGAMP output and cytokine expression in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. regenhealthsolutions.info [regenhealthsolutions.info]
A Comparative Analysis of cGAS Inhibitors: PF-06928215 vs. G150
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data.
The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating an immune response. Dysregulation of this pathway is implicated in various autoimmune and inflammatory diseases, making cGAS a promising therapeutic target. This guide provides a comparative analysis of two prominent cGAS inhibitors, PF-06928215 and G150, summarizing their performance based on available experimental data to aid researchers in selecting the appropriate tool for their studies.
Data Presentation: Quantitative Comparison of Inhibitor Performance
The following table summarizes the key quantitative data for this compound and G150 based on published literature. It is important to note that the experimental conditions for these measurements may have varied between studies.
| Parameter | This compound | G150 | Species Specificity |
| Binding Affinity (Kd) | 200 nM[1][2] | Not Reported | This compound binds to human cGAS.[3][4] |
| Biochemical IC50 | 4.9 µM[2][5][6] | 10.2 nM[4] | G150 is highly selective for human cGAS (IC50 = 25,000 nM for mouse cGAS).[4] |
| Cellular IC50 (IFNβ induction) | No significant cellular activity reported in initial studies.[3][6][7] | 1.96 µM (THP-1 cells)[8] 0.62 µM (Primary human macrophages)[8] | G150 shows potent cellular activity in human cells.[8] |
| Cellular IC50 (CXCL10 induction) | Not Reported | 7.57 µM (THP-1 cells)[8] 0.87 µM (Primary human macrophages)[8] | - |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on the descriptions in the referenced publications and should be adapted as needed for specific experimental setups.
Biochemical Assays
1. Fluorescence Polarization (FP) Assay for this compound
This high-throughput assay was developed for the discovery and optimization of this compound.[5][6][9][10][11]
-
Principle: The assay measures the change in polarization of a fluorescently labeled cGAMP (Cy5-cGAMP) upon binding to a specific anti-cGAMP monoclonal antibody. cGAS activity is determined by the amount of unlabeled cGAMP produced, which competes with Cy5-cGAMP for antibody binding, leading to a decrease in fluorescence polarization.
-
Protocol:
-
A reaction mixture containing human cGAS enzyme, ATP, GTP, and activating DNA (e.g., interferon-stimulatory DNA) is incubated in the presence of the test compound (e.g., this compound).
-
The enzymatic reaction is allowed to proceed for a defined period.
-
The reaction is stopped, and a solution containing Cy5-cGAMP and the anti-cGAMP monoclonal antibody is added.
-
After incubation to reach equilibrium, the fluorescence polarization is measured using a suitable plate reader.
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.[3][9]
-
2. Surface Plasmon Resonance (SPR) for Binding Affinity of this compound
SPR was used to determine the binding kinetics and affinity (Kd) of this compound to cGAS.[5]
-
Principle: SPR measures the change in the refractive index at the surface of a sensor chip upon binding of an analyte (inhibitor) to a ligand (cGAS) immobilized on the chip. This allows for real-time monitoring of the association and dissociation of the inhibitor.
-
Protocol:
-
Recombinant human cGAS is immobilized on an SPR sensor chip.
-
A series of concentrations of this compound in a suitable buffer are flowed over the chip surface.
-
The association (kon) and dissociation (koff) rates are measured.
-
The equilibrium dissociation constant (Kd) is calculated as the ratio of koff/kon.
-
3. Biochemical Assay for G150
The inhibitory activity of G150 on cGAS was determined using a biochemical assay that measures the production of cGAMP.
-
Principle: The assay quantifies the amount of 2’3’-cGAMP produced by recombinant human or mouse cGAS in the presence of ATP, GTP, and activating DNA. The inhibitory effect of G150 is measured by the reduction in cGAMP levels.
-
Protocol:
-
Recombinant cGAS is incubated with ATP, GTP, and activating DNA in a reaction buffer.
-
Different concentrations of G150 are added to the reaction mixture.
-
The reaction is incubated for a specific time and then stopped.
-
The amount of 2’3’-cGAMP produced is quantified using a suitable method, such as liquid chromatography-mass spectrometry (LC-MS).
-
IC50 values are calculated from the dose-response curves.
-
Cellular Assays
1. Measurement of IFN-β and CXCL10 mRNA Induction by qRT-PCR for G150
The cellular activity of G150 was assessed by its ability to inhibit the induction of downstream signaling molecules in response to cGAS activation.[8]
-
Principle: Activation of the cGAS-STING pathway leads to the transcriptional upregulation of Type I interferons (e.g., IFN-β) and other inflammatory cytokines and chemokines (e.g., CXCL10). The inhibitory effect of G150 is quantified by measuring the reduction in the mRNA levels of these genes using quantitative real-time PCR (qRT-PCR).
-
Protocol:
-
Human monocytic THP-1 cells or primary human macrophages are pre-treated with various concentrations of G150 for a specified time.
-
The cells are then stimulated with a cGAS activator, such as transfected DNA, to induce the cGAS-STING pathway.
-
After stimulation, total RNA is extracted from the cells.
-
The RNA is reverse-transcribed into cDNA.
-
The expression levels of IFNB1 and CXCL10 mRNA are quantified by qRT-PCR, using a housekeeping gene for normalization.
-
Cellular IC50 values are determined from the dose-response curves of mRNA inhibition.[8]
-
Mandatory Visualizations
cGAS-STING Signaling Pathway
References
- 1. Development of cyclopeptide inhibitors of cGAS targeting protein-DNA interaction and phase separation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Discovery of this compound as a high affinity inhibitor of cGAS enabled by a novel fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. regenhealthsolutions.info [regenhealthsolutions.info]
- 5. path.ox.ac.uk [path.ox.ac.uk]
- 6. rsc.org [rsc.org]
- 7. invivogen.com [invivogen.com]
- 8. Quantitative multiplex real-time PCR for the sensitive detection of interferon beta gene induction and viral suppression of interferon beta expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of human cGAS-specific small-molecule inhibitors for repression of dsDNA-triggered interferon expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. In vitro protocol for the optimal induction of inflammation in human monocyte cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of PF-06928215 compared to other known cGAS inhibitors
An Objective Comparison of PF-06928215 and Other cGAS Inhibitors for Researchers and Drug Development Professionals
Introduction to cGAS and its Therapeutic Potential
Cyclic GMP-AMP synthase (cGAS) is a crucial sensor of cytosolic double-stranded DNA (dsDNA), playing a pivotal role in the innate immune system.[1][2][3] Upon binding to dsDNA, cGAS catalyzes the synthesis of the second messenger 2'3'-cyclic GMP-AMP (cGAMP) from ATP and GTP.[1][4] cGAMP then binds to and activates the stimulator of interferon genes (STING), an endoplasmic reticulum-resident protein.[2] This activation triggers a signaling cascade, leading to the production of type I interferons and other pro-inflammatory cytokines, which are essential for host defense against pathogens.[5][6]
However, the inappropriate activation of the cGAS-STING pathway by self-DNA has been implicated in the pathogenesis of various autoimmune and inflammatory diseases, including systemic lupus erythematosus (SLE).[7][8] This makes cGAS a compelling therapeutic target for the development of inhibitors to modulate this pathway.[6][7] One such inhibitor is this compound, a high-affinity, competitive small molecule developed by Pfizer.[5][7] This guide provides a detailed comparison of the efficacy of this compound with other known cGAS inhibitors, supported by experimental data and protocols.
Comparative Efficacy of cGAS Inhibitors
The development of cGAS inhibitors has yielded a variety of molecules with different mechanisms of action and potencies. These can be broadly categorized as competitive inhibitors that target the cGAS active site, allosteric inhibitors, and compounds that interfere with dsDNA binding. The following table summarizes the quantitative efficacy data for this compound and other notable cGAS inhibitors.
| Inhibitor | Mechanism of Action | IC50 | Binding Affinity (Kd) | Species Specificity | Reference |
| This compound | Competitive, active site binder | 4.9 µM | 200 nM | Not specified | [2][7] |
| RU.521 | Competitive, active site binder | Not specified | Not specified | Not specified | [5][9] |
| G150 | Competitive, active site binder | 10.2 nM | Not specified | Human-specific | [10][11] |
| G108 | Competitive, active site binder | 27.5 nM | Not specified | Not specified | [10] |
| Compound S3 (Zhao et al.) | Competitive, active site binder | 4.9 ± 0.26 µM | Not specified | Not specified | [10] |
| Compound S2 (Zhao et al.) | Competitive, active site binder | 13.1 ± 0.09 µM | Not specified | Not specified | [10] |
| Compound 18 (Zhao et al.) | Competitive, active site binder | 29.88 ± 3.20 µM | Not specified | Not specified | [10] |
| Quinacrine | dsDNA intercalator | 7-23 µM (cell-based) | Not applicable | Broad | [11] |
| Hydroxychloroquine | dsDNA intercalator | 7-23 µM (cell-based) | Not applicable | Broad | [11] |
| IONIS-cGAS-Rx | Antisense Oligonucleotide | Not applicable | Not applicable | Human-specific | [5] |
Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Kd (dissociation constant) is a measure of the binding affinity between a ligand (inhibitor) and a protein (cGAS). A lower value for both indicates a more potent inhibitor or a tighter binder, respectively.
Signaling Pathway and Experimental Workflows
To understand the context of cGAS inhibition, it is essential to visualize the signaling pathway and the experimental workflows used to evaluate these inhibitors.
Caption: The cGAS-STING signaling pathway and the point of inhibition.
Caption: A generalized workflow for screening cGAS inhibitors in vitro.
Caption: Logical comparison of cGAS inhibitors based on mechanism.
Detailed Experimental Protocols
The quantitative data presented in this guide are derived from various biochemical and biophysical assays. Below are the detailed methodologies for the key experiments cited.
Fluorescence Polarization (FP) Assay
This high-throughput assay is used to measure the inhibition of cGAMP production.[3][7][8]
-
Principle: The assay is a competitive immunoassay. A fluorescently labeled cGAMP tracer (e.g., Cy5-cGAMP) competes with the cGAMP produced by the cGAS enzyme for binding to a high-affinity anti-cGAMP monoclonal antibody. When the tracer is bound to the large antibody, it tumbles slowly in solution, resulting in a high fluorescence polarization signal. When displaced by unlabeled cGAMP from the enzymatic reaction, the tracer tumbles faster, leading to a decrease in the polarization signal. The degree of signal reduction is proportional to the amount of cGAMP produced.
-
Protocol Outline:
-
Enzymatic Reaction: Recombinant human cGAS is incubated with dsDNA, ATP, and GTP in a reaction buffer in the presence of various concentrations of the test inhibitor (e.g., this compound).
-
Reaction Termination: The reaction is stopped, often by the addition of EDTA to chelate Mg2+, a necessary cofactor for cGAS.
-
Detection: The reaction mixture is transferred to an assay plate containing the pre-mixed detection reagents: the Cy5-labeled cGAMP tracer and the anti-cGAMP monoclonal antibody.
-
Measurement: After a brief incubation to allow the binding to reach equilibrium, the fluorescence polarization is measured using a plate reader.
-
Data Analysis: The percentage of inhibition is calculated relative to controls (no inhibitor), and IC50 values are determined by fitting the data to a dose-response curve.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the binding affinity (Kd), as well as the association (ka) and dissociation (kd) rates, between an inhibitor and the target protein.[1][7]
-
Principle: SPR detects changes in the refractive index at the surface of a sensor chip. One of the binding partners (e.g., cGAS) is immobilized on the chip surface. A solution containing the other partner (the inhibitor, e.g., this compound) is flowed over the surface. Binding between the two molecules causes a change in mass at the surface, which alters the refractive index and is detected as a change in the SPR signal (measured in response units, RU).
-
Protocol Outline:
-
Immobilization: Recombinant cGAS is covalently immobilized onto a sensor chip.
-
Binding Measurement: A series of concentrations of the inhibitor are injected over the chip surface, and the binding response is recorded in real-time. A buffer-only injection serves as a control.
-
Regeneration: After each injection, a regeneration solution is used to dissociate the bound inhibitor, preparing the surface for the next cycle.
-
Data Analysis: The resulting sensorgrams (plots of RU versus time) are analyzed using kinetic models to determine the ka, kd, and the equilibrium dissociation constant (Kd = kd/ka).
-
Pyrophosphate (PPi)-Coupled Assay
This assay measures cGAS activity by detecting the production of pyrophosphate (PPi), a byproduct of the cGAMP synthesis reaction.[12]
-
Principle: cGAS produces one molecule of cGAMP and two molecules of PPi from one molecule of ATP and one molecule of GTP. The PPi produced is then hydrolyzed by an inorganic pyrophosphatase into two molecules of inorganic phosphate (Pi). The amount of Pi can be quantified using a colorimetric method, such as the malachite green assay, where Pi forms a colored complex with molybdate and malachite green. The absorbance of this complex is directly proportional to the cGAS activity.
-
Protocol Outline:
-
Reaction Mixture: cGAS, dsDNA, ATP, GTP, and inorganic pyrophosphatase are combined in a reaction buffer with the test inhibitor.
-
Incubation: The reaction is incubated to allow for cGAMP and PPi production and subsequent PPi hydrolysis.
-
Detection: A malachite green-molybdate reagent is added to the reaction.
-
Measurement: After color development, the absorbance is measured at a specific wavelength (e.g., ~620 nm).
-
Data Analysis: The inhibition of cGAS activity is determined by the reduction in absorbance compared to a no-inhibitor control.
-
Cell-Based IFN-β Reporter Assay
This assay measures the ability of an inhibitor to block the cGAS-STING pathway in a cellular context.[7][12]
-
Principle: Cells (e.g., HEK293T or THP-1) are engineered to express a reporter gene, such as luciferase, under the control of the interferon-β (IFN-β) promoter. When the cGAS-STING pathway is activated (e.g., by transfecting dsDNA), the transcription factor IRF3 is activated, binds to the IFN-β promoter, and drives the expression of the luciferase reporter. An effective cGAS inhibitor will prevent this cascade and reduce the luciferase signal.
-
Protocol Outline:
-
Cell Treatment: The reporter cells are pre-incubated with various concentrations of the cGAS inhibitor.
-
Pathway Activation: The cells are then stimulated by transfecting a cGAS activator, such as interferon-stimulatory DNA (ISD), into the cytoplasm.
-
Incubation: The cells are incubated for a period (e.g., 6-24 hours) to allow for pathway activation and reporter gene expression.
-
Lysis and Measurement: The cells are lysed, and a luciferase substrate is added. The resulting luminescence is measured with a luminometer.
-
Data Analysis: The reduction in luminescence in the presence of the inhibitor is used to calculate the IC50 value for cellular activity.
-
Conclusion
This compound is a potent, high-affinity cGAS inhibitor that directly targets the enzyme's active site.[1][7] Its well-characterized biochemical profile makes it a valuable tool compound for studying the cGAS-STING pathway. However, the landscape of cGAS inhibitors is diverse, with molecules like G150 showing significantly higher potency in biochemical assays, albeit with species specificity.[10][11] Other strategies, such as targeting dsDNA binding or inhibiting cGAS expression, offer alternative therapeutic approaches. The choice of inhibitor for a particular research or drug development program will depend on the specific requirements, including desired potency, mechanism of action, and cellular activity. The experimental protocols described herein provide a robust framework for the evaluation and comparison of these and future cGAS inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. immune-system-research.com [immune-system-research.com]
- 3. DSpace [repository.escholarship.umassmed.edu]
- 4. regenhealthsolutions.info [regenhealthsolutions.info]
- 5. The cGAS-STING Pathway: A New Therapeutic Target for Ischemia–Reperfusion Injury in Acute Myocardial Infarction? [mdpi.com]
- 6. The cGAS–STING pathway as a therapeutic target in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of this compound as a high affinity inhibitor of cGAS enabled by a novel fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of this compound as a high affinity inhibitor of cGAS enabled by a novel fluorescence polarization assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Comparative Study of Interactions between Human cGAS and Inhibitors: Insights from Molecular Dynamics and MM/PBSA Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification and development of cGAS inhibitors and their uses to treat Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery and characterization of a novel cGAS covalent inhibitor for the treatment of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
Validating cGAS as the Direct Target of PF-06928215: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of PF-06928215, a potent inhibitor of cyclic GMP-AMP synthase (cGAS), with other alternative inhibitors. We present supporting experimental data and detailed methodologies to validate cGAS as the direct molecular target of this compound, offering a comprehensive resource for researchers in innate immunity and drug discovery.
Unveiling the Direct Interaction: this compound and cGAS
This compound has emerged as a high-affinity inhibitor of cGAS, an essential sensor in the innate immune system that detects cytosolic double-stranded DNA (dsDNA) and triggers a signaling cascade culminating in the production of type I interferons and other inflammatory cytokines.[1][2][3] The inappropriate activation of the cGAS-STING pathway has been implicated in the pathogenesis of various autoimmune and inflammatory diseases, making cGAS a compelling therapeutic target.[2][3]
Biochemical and structural studies have demonstrated that this compound directly binds to the active site of cGAS.[1][4] This binding competitively inhibits the interaction of cGAS with its substrates, ATP and GTP, thereby blocking the synthesis of the second messenger cyclic GMP-AMP (cGAMP).[1][4] The high binding affinity of this compound for cGAS has been quantified, with a reported dissociation constant (Kd) of 200 nM.[1][3]
Performance Comparison of cGAS Inhibitors
To provide a clear perspective on the potency of this compound, the following table summarizes its performance in comparison to other known cGAS inhibitors.
| Inhibitor | Mechanism of Action | IC50 (µM) | Binding Affinity (Kd) | Cellular Activity | Reference |
| This compound | Active site inhibitor | 4.9 | 200 nM | Low to moderate | [1][5] |
| RU.521 | Active site inhibitor | 0.11 (mouse cGAS), 2.94 (human cGAS) | Not Reported | Potent inhibitor of cGAS-mediated signaling | [6][7] |
| G150 | Binds to cGAS and inhibits activity | Not Reported | Not Reported | Effective in vitro and in vivo | |
| Compound 3 | Covalently binds to Cys419 | 0.97 (mouse cGAS) | 1.21 µM | Potent and selective for mouse cGAS | |
| Antimalarials (e.g., Hydroxychloroquine) | Indirect; binds to intracellular DNA | Not Reported | Not Applicable | Indirectly inhibits cGAS activation | [4] |
Experimental Protocols for Target Validation
Validating the direct interaction between a small molecule and its protein target is a critical step in drug development. Below are detailed protocols for key experiments used to confirm that cGAS is the direct target of this compound.
cGAS Activity Mass Spectrometry Assay
This assay directly measures the enzymatic activity of cGAS by quantifying the production of cGAMP.
Protocol:
-
Prepare a reaction buffer containing 10 mM HEPES, 140 mM NaCl, 0.01% Tween-20, and 5 mM MgCl₂, at pH 7.5.
-
Add 1 mM ATP, 0.3 mM GTP, 100 nM of 45 bp dsDNA (ISD), and 100 nM of purified human cGAS to the buffer.
-
Introduce this compound or other test compounds at various concentrations.
-
Incubate the reaction mixture for 30 minutes at 37°C.
-
Stop the reaction by adding 50 mM EDTA.
-
Analyze the production of 2'3'-cGAMP using liquid chromatography-mass spectrometry (LC-MS).[1][2]
Fluorescence Polarization (FP) Assay
This high-throughput assay is used to screen for and characterize cGAS inhibitors.[1][3]
Protocol:
-
Utilize a Cy5-labeled cGAMP analog and a specific monoclonal antibody that recognizes cGAMP.
-
In the absence of an inhibitor, the antibody-bound Cy5-cGAMP complex results in a high fluorescence polarization signal.
-
In the presence of an inhibitor that blocks cGAS activity, less cGAMP is produced, leading to less binding to the antibody and a lower polarization signal.
-
To determine the IC50 value of this compound, perform the cGAS enzymatic reaction in the presence of varying concentrations of the inhibitor.
-
After the reaction, add the Cy5-cGAMP and the specific antibody to the reaction mixture.
-
Measure the fluorescence polarization to determine the extent of cGAMP production and, consequently, the inhibitory activity of this compound.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.
Protocol (Adapted for cGAS and this compound):
-
Cell Treatment: Culture cells (e.g., THP-1 monocytes) and treat them with either this compound at a desired concentration or a vehicle control (DMSO) for a specified time.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3-4 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or using a suitable lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the cell lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble proteins.
-
Western Blot Analysis: Separate the soluble proteins by SDS-PAGE, transfer to a membrane, and probe with a specific antibody against cGAS to detect the amount of soluble cGAS at each temperature.
-
Data Analysis: Quantify the band intensities and plot them against the temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates that the compound binds to and stabilizes cGAS.
Visualizing the Pathway and Experimental Workflow
To further clarify the biological context and the experimental approach, the following diagrams have been generated.
Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for validating cGAS as the direct target of this compound.
References
- 1. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. High-Throughput Detection of Ligand-Protein Binding Using a SplitLuc Cellular Thermal Shift Assay | Springer Nature Experiments [experiments.springernature.com]
- 3. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
- 4. A robust CETSA data analysis automation workflow for routine screening [genedata.com]
- 5. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 6. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 7. news-medical.net [news-medical.net]
PF-06928215: A Comparative Analysis of Its Cross-Reactivity with Other Nucleotidyltransferases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cGAS inhibitor PF-06928215, with a focus on its cross-reactivity with other nucleotidyltransferases. The information is compiled from publicly available research, and this document presents the current understanding of the compound's selectivity.
Overview of this compound
This compound is a potent and high-affinity inhibitor of cyclic GMP-AMP synthase (cGAS).[1][2][3][4] cGAS is a key nucleotidyltransferase in the innate immune system that detects the presence of double-stranded DNA (dsDNA) in the cytoplasm.[1] Upon binding to dsDNA, cGAS catalyzes the synthesis of the second messenger 2',3'-cyclic GMP-AMP (cGAMP) from ATP and GTP.[1][5] cGAMP then binds to and activates the stimulator of interferon genes (STING), triggering a signaling cascade that leads to the production of type I interferons and other inflammatory cytokines.[1][5] this compound acts as a competitive inhibitor, binding to the active site of cGAS.[2][6]
Selectivity and Cross-Reactivity of this compound
A thorough review of the existing scientific literature did not yield specific experimental data from a broad-panel screening of this compound against other nucleotidyltransferases. Research has primarily focused on its high-affinity interaction with cGAS. While other cGAS inhibitors, such as RU.521, have been described as "selective," similar characterization for this compound against a wider range of enzymes is not publicly available.[7][8]
The development of highly selective cGAS inhibitors is crucial for minimizing off-target effects and potential cytotoxicity.[9] The lack of broad cellular activity of this compound, despite its high biochemical potency, has been suggested to be due to factors like high intracellular ATP and GTP concentrations or poor cell permeability, rather than off-target effects.[10]
The assay used in the discovery of this compound employed a novel monoclonal antibody with high specificity for cGAMP. This antibody showed no cross-reactivity with cAMP, cGMP, ATP, or GTP, ensuring that the assay specifically measured the inhibition of cGAMP production by cGAS.[10][11][12][13][14]
Inhibitory Activity of this compound Against cGAS
The following table summarizes the known quantitative data for the inhibitory activity of this compound against its primary target, cGAS.
| Target | Compound | IC50 | K D | Assay Type |
| cGAS | This compound | 4.9 µM | 200 nM | Fluorescence Polarization |
Data sourced from Hall J, et al. (2017) PLoS One.[1][10]
Experimental Protocols
cGAS Inhibition Assay (Fluorescence Polarization)
The discovery and characterization of this compound relied on a novel fluorescence polarization (FP) assay.[10][11]
Principle: This assay measures the inhibition of cGAS enzymatic activity by quantifying the production of cGAMP. A fixed amount of Cy5-labeled cGAMP and a specific anti-cGAMP monoclonal antibody are added to the reaction. The cGAMP produced by cGAS competes with the Cy5-cGAMP for antibody binding. Increased cGAS activity leads to higher levels of unlabeled cGAMP, which displaces Cy5-cGAMP from the antibody, resulting in a decrease in fluorescence polarization.
Protocol:
-
The cGAS enzyme reaction is carried out in a buffer containing 10 mM HEPES, 140 mM NaCl, 5 mM MgCl₂, and 0.01% Tween-20 at pH 7.5.
-
The reaction mixture includes 1 mM ATP, 0.3 mM GTP, 100 nM of a 45 base-pair dsDNA (interferon-stimulatory DNA or ISD), and 100 nM of cGAS.
-
For inhibition studies, various concentrations of this compound are included in the reaction.
-
The reaction is incubated for 1 hour at room temperature.
-
The enzymatic reaction is stopped by the addition of 50 mM EDTA.
-
2 nM of Cy5-labeled cGAMP and 16 nM of the cGAMP-specific monoclonal antibody are added.
-
The mixture is incubated for another hour at room temperature.
-
The fluorescence polarization is measured using a plate reader with an excitation wavelength of 620 nm and an emission wavelength of 688 nm.[10]
cGAS Activity Mass Spectrometry Assay
To determine the Michaelis-Menten constant (Km), a mass spectrometry-based assay was utilized.[10]
Protocol:
-
The cGAS activity was measured in a buffer composed of 10 mM HEPES, 140 mM NaCl, 5 mM MgCl₂, and 0.01% Tween-20 at pH 7.5.
-
The reaction mixture contained 100 nM ISD DNA and 100 nM cGAS.
-
For the determination of ATP's Kₘ, the concentration of GTP was held constant at 0.3 mM, while the concentration of ATP was varied.
-
Conversely, for the determination of GTP's Kₘ, the ATP concentration was fixed at 1 mM, and the GTP concentration was varied.
-
The reaction was incubated for 30 minutes at 37°C.
-
The reaction was terminated by the addition of 50 mM EDTA.
-
The amount of 2',3'-cGAMP produced was quantified using mass spectrometry.[10][13]
Visualizations
Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow of the fluorescence polarization assay for cGAS inhibition.
Summary
This compound is a well-characterized, high-affinity inhibitor of the nucleotidyltransferase cGAS, with a clear mechanism of action at the biochemical level. However, there is a notable lack of publicly available data regarding its cross-reactivity with other nucleotidyltransferases. While the assays used to identify and characterize this compound were highly specific, further studies are required to comprehensively determine the selectivity profile of the compound itself. For researchers and drug development professionals, this highlights a gap in the current understanding of this compound's off-target activity and underscores the importance of broad-panel selectivity screening in the development of cGAS inhibitors.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. You are being redirected... [prosci-inc.com]
- 5. Agonists and Inhibitors of the cGAS-STING Pathway [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery and characterization of a novel cGAS covalent inhibitor for the treatment of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of this compound as a high affinity inhibitor of cGAS enabled by a novel fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of this compound as a high affinity inhibitor of cGAS enabled by a novel fluorescence polarization assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of this compound as a high affinity inhibitor of cGAS enabled by a novel fluorescence polarization assay | PLOS One [journals.plos.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Synthesis of this compound and analogues v1 - Art Boulevard [artboulevard.org]
Unveiling the Molecular Embrace: A Comparative Guide to cGAS Inhibitor Binding
For researchers, scientists, and drug development professionals, understanding the precise binding interactions of small molecule inhibitors with their targets is paramount for rational drug design. This guide provides a detailed comparison of the binding modes of PF-06928215 and other notable inhibitors of cyclic GMP-AMP synthase (cGAS), a critical sensor in the innate immune system. The information is supported by experimental data and detailed methodologies to aid in the evaluation and development of next-generation cGAS-targeted therapeutics.
The activation of the cGAS-STING signaling pathway is a crucial component of the innate immune response to cytosolic DNA, which can originate from pathogens or cellular damage.[1][2] Upon binding to double-stranded DNA (dsDNA), cGAS catalyzes the synthesis of the second messenger 2'3'-cyclic GMP-AMP (cGAMP) from ATP and GTP.[3][4] cGAMP then binds to the stimulator of interferon genes (STING), triggering a downstream signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines.[5][6] Dysregulation of this pathway is implicated in various autoimmune and inflammatory diseases, making cGAS a compelling therapeutic target.[1][7]
Comparative Analysis of cGAS Inhibitor Potency
A variety of small molecule inhibitors have been developed to target the enzymatic activity of cGAS. Their potency is typically evaluated through biochemical and cellular assays, with key metrics being the half-maximal inhibitory concentration (IC50) and the dissociation constant (Kd). The following table summarizes the reported quantitative data for this compound and other representative cGAS inhibitors.
| Inhibitor | Target Species | Assay Type | IC50 | Kd | Reference |
| This compound | Human cGAS | cGAMP FP Assay | 4.9 µM | [8] | |
| Human cGAS | SPR | 200 nM | [9][10] | ||
| RU.521 | Murine cGAS | Biochemical | 110 nM | [11] | |
| Human cGAS | Cellular | Similar to murine | [12] | ||
| G150 | Human cGAS | Biochemical (LC-MS) | 10.2 nM | [11][13] | |
| Murine cGAS | Biochemical (LC-MS) | Inactive | [11][13] | ||
| G140 | Human cGAS | Biochemical (LC-MS) | 14.0 nM | [11] | |
| Murine cGAS | Biochemical (LC-MS) | 442 nM | [11] | ||
| G108 | Human cGAS | Biochemical (LC-MS) | 27.5 nM | [13] |
Deciphering the Binding Modes: A Structural Perspective
The binding modes of these inhibitors have been elucidated primarily through X-ray crystallography, revealing key interactions within the cGAS active site. These structural insights are crucial for understanding inhibitor specificity and for guiding structure-based drug design efforts.
This compound binds directly to the active site of human cGAS.[4][14] The crystal structure reveals that it occupies a region similar to the adenine base binding site of ATP.[4] The inhibitor's interaction is stabilized by contacts with key residues, including Tyr436 and Arg376.[4] Specifically, the alkyl chain of this compound interacts with a small hydrophobic pocket formed by Tyr436 and His437.[14]
RU.521 is a potent inhibitor of both murine and human cGAS.[12][15] Structural studies of RU.521 in complex with the catalytic domain of human cGAS show that it also binds within the active site.[14][16] The dichloro substitution on RU.521 allows it to extend deeper into a pocket within the cGAS active site.[17] The binding is further stabilized by stacking interactions with Arg364 and Tyr421, as well as water-mediated interactions.[17]
G-chemotype inhibitors , such as G150 and G108, are specific for human cGAS and exhibit an ATP-uncompetitive and GTP-competitive mechanism of action.[11][18] X-ray crystallography shows that these inhibitors bind within the GTP pocket of human cGAS in the presence of ATP.[19] The tricyclic core of these inhibitors is sandwiched between the guanidinium group of Arg376 and the aromatic ring of Tyr436.[20] The species selectivity is attributed to a single amino acid difference between human and mouse cGAS; a threonine in human cGAS (T321) is an isoleucine in mouse cGAS (I309), and the bulkier isoleucine residue creates a steric clash with the pyridine ring of G150.[18][19]
The following diagram illustrates the comparative binding modes of these inhibitors within the cGAS active site.
References
- 1. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Regulation of cGAS Activity and Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of this compound as a high affinity inhibitor of cGAS enabled by a novel fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Advances in cGAS-STING Signaling Pathway and Diseases [frontiersin.org]
- 7. Regulation and inhibition of the DNA sensor cGAS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. immune-system-research.com [immune-system-research.com]
- 9. You are being redirected... [prosci-inc.com]
- 10. Discovery of this compound as a high affinity inhibitor of cGAS enabled by a novel fluorescence polarization assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. regenhealthsolutions.info [regenhealthsolutions.info]
- 12. Small molecule inhibition of human cGAS reduces total cGAMP output and cytokine expression in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparative Study of Interactions between Human cGAS and Inhibitors: Insights from Molecular Dynamics and MM/PBSA Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. invivogen.com [invivogen.com]
- 16. rcsb.org [rcsb.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Development of human cGAS-specific small-molecule inhibitors for repression of dsDNA-triggered interferon expression - PMC [pmc.ncbi.nlm.nih.gov]
PF-06928215: A Potent and Selective Inhibitor of Human cGAS
For researchers, scientists, and drug development professionals, understanding the precise selectivity of investigational compounds is paramount. This guide provides a comparative analysis of PF-06928215, a high-affinity inhibitor of cyclic GMP-AMP synthase (cGAS), detailing its inhibitory activity against both human and murine cGAS orthologs.
This compound has emerged as a valuable tool compound for studying the cGAS-STING signaling pathway, which plays a critical role in innate immunity and has been implicated in various autoimmune diseases. This inhibitor, developed through fragment-based screening and structure-guided design, demonstrates potent inhibition of human cGAS. However, its activity against the murine counterpart is significantly lower, highlighting important species-specific differences in the cGAS active site.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the key quantitative data regarding the inhibitory potency and binding affinity of this compound against human and murine cGAS.
| Parameter | Human cGAS (h-cGAS) | Murine cGAS (m-cGAS) | Reference |
| IC50 | 4.9 µM | Inactive | [1] |
| KD | 0.2 µM (200 nM) | Not reported | [2][3][4] |
Note: The IC50 value represents the concentration of the inhibitor required to reduce the enzymatic activity of cGAS by 50%. The KD (dissociation constant) is a measure of the binding affinity between the inhibitor and the enzyme, with a lower value indicating a stronger interaction. While a specific IC50 value for murine cGAS has not been published, multiple sources state that this compound is a selective inhibitor of human cGAS and is inactive against the murine enzyme[1].
cGAS-STING Signaling Pathway
The diagram below illustrates the canonical cGAS-STING signaling pathway. Cytosolic double-stranded DNA (dsDNA), a danger signal often associated with viral or bacterial infections or cellular damage, is recognized by cGAS. This binding event activates cGAS, which then catalyzes the synthesis of the second messenger cyclic GMP-AMP (cGAMP) from ATP and GTP. cGAMP subsequently binds to the adaptor protein STING on the endoplasmic reticulum, triggering a conformational change and its translocation to the Golgi apparatus. This leads to the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor IRF3. Phosphorylated IRF3 dimerizes and translocates to the nucleus to induce the expression of type I interferons and other inflammatory cytokines.
Caption: The cGAS-STING signaling pathway initiated by cytosolic dsDNA.
Experimental Protocols
The inhibitory activity of this compound on human cGAS was determined using a fluorescence polarization (FP) assay and a mass spectrometry-based assay.
1. cGAS Activity Mass Spectrometry Assay [2][5]
This assay directly measures the production of cGAMP by cGAS.
-
Reaction Buffer: 10 mM HEPES, 140 mM NaCl, 0.01% Tween-20, 5 mM MgCl₂, pH 7.5.
-
Reaction Components:
-
1 mM ATP
-
0.3 mM GTP
-
100 nM Interferon Stimulatory DNA (ISD; 45 bp dsDNA)
-
100 nM human cGAS (amino acids 2-522, purified from Sf9 cells)
-
Test compound (this compound) at various concentrations.
-
-
Procedure:
-
The reaction mixture was incubated for 30 minutes at 37°C.
-
The reaction was stopped by the addition of 50 mM EDTA.
-
The amount of 2'3'-cGAMP produced was quantified by mass spectrometry.
-
-
Data Analysis: IC50 values were calculated from the concentration-response curves.
2. Cy5-cGAMP Fluorescence Polarization (FP) Assay [2][5]
This high-throughput assay was developed to screen for cGAS inhibitors.
-
Reaction Buffer: Same as the mass spectrometry assay.
-
Enzymatic Reaction:
-
1 mM ATP
-
0.3 mM GTP
-
100 nM ISD DNA
-
100 nM cGAS
-
Test compounds.
-
-
Procedure:
-
The enzymatic reaction was incubated for 1 hour at room temperature.
-
The reaction was stopped with 50 mM EDTA.
-
Cy5-labeled cGAMP (2 nM) and a specific cGAMP monoclonal antibody (16 nM) were added.
-
After a 1-hour incubation at room temperature, the fluorescence polarization was measured on a plate reader (excitation: 620 nm; emission: 688 nm).
-
-
Principle: In the absence of inhibition, cGAS produces unlabeled cGAMP, which competes with the Cy5-cGAMP for antibody binding, resulting in a low FP signal. In the presence of an inhibitor, less unlabeled cGAMP is produced, allowing more Cy5-cGAMP to bind to the antibody, leading to a high FP signal.
Experimental Workflow
The following diagram outlines the general workflow for identifying and characterizing cGAS inhibitors like this compound.
Caption: General workflow for cGAS inhibitor discovery and validation.
References
- 1. Discovery and characterization of a novel cGAS covalent inhibitor for the treatment of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound as a high affinity inhibitor of cGAS enabled by a novel fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DSpace [repository.escholarship.umassmed.edu]
- 4. You are being redirected... [prosci-inc.com]
- 5. Discovery of this compound as a high affinity inhibitor of cGAS enabled by a novel fluorescence polarization assay | PLOS One [journals.plos.org]
Benchmarking PF-06928215: A Comparative Guide to its Performance in Established cGAS Activity Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cGAS inhibitor PF-06928215 with other notable alternatives. The performance of these inhibitors is benchmarked across established biochemical and cellular cGAS activity assays, with supporting experimental data and detailed methodologies to aid in your research and development endeavors.
Executive Summary
Cyclic GMP-AMP synthase (cGAS) is a critical cytosolic DNA sensor that, upon activation, triggers the STING (stimulator of interferon genes) pathway, leading to the production of type I interferons and other inflammatory cytokines. Dysregulation of the cGAS-STING pathway is implicated in various autoimmune and inflammatory diseases, making cGAS a prime therapeutic target. This compound is a potent, high-affinity inhibitor of cGAS.[1][2] This guide evaluates its performance against other known cGAS inhibitors such as G150, CU-76, and RU.521.
Data Presentation: Quantitative Comparison of cGAS Inhibitors
The following tables summarize the inhibitory potency (IC50) of this compound and other cGAS inhibitors as determined in various biochemical and cellular assays. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.
Table 1: Biochemical Assay Performance of cGAS Inhibitors
| Compound | Target Species | Assay Type | IC50 (µM) | Reference |
| This compound | Human | Fluorescence Polarization (FP) | 4.9 | [1][2] |
| G150 | Human | Luminescence-based | 0.0102 | [3][4] |
| G150 | Mouse | Luminescence-based | 25 | [4] |
| G140 | Human | Luminescence-based | 0.014 | [4] |
| G140 | Mouse | Luminescence-based | 0.442 | [4] |
| CU-76 | Human | Not Specified | 0.24 | [5] |
| RU.521 | Human | Not Specified | 2.94 | [4] |
| RU.521 | Mouse | Not Specified | 0.11 | [4] |
| Compound 19 | Human | Fluorescence Polarization (FP) | < 20 | [1][2] |
| Compound 18 | Human | Fluorescence Polarization (FP) | < 20 | [1][2] |
| Compound 17 | Human | Fluorescence Polarization (FP) | < 20 | [1][2] |
| Compound 15 | Human | Fluorescence Polarization (FP) | 78 | [5] |
Table 2: Cellular Assay Performance of cGAS Inhibitors
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| This compound | THP-1 | IFN-β Luciferase Reporter | No activity reported | [6] |
| G150 | THP-1 | IFNB1 Expression | 1.96 | [4] |
| G150 | Human Primary Macrophages | IFNB1 Expression | 0.62 | [4] |
| RU.521 | RAW 264.7 (Murine) | IFN-β Luciferase Reporter | 0.7 | [7] |
| RU.521 | THP-1 | IFNB1 Expression | ~0.8 | [8] |
Signaling Pathway and Experimental Workflows
To provide a clearer understanding of the context in which these inhibitors function and are tested, the following diagrams illustrate the cGAS-STING signaling pathway and a typical experimental workflow.
Caption: The cGAS-STING signaling pathway.
Caption: Workflow of a Fluorescence Polarization (FP) based cGAS activity assay.
Caption: Logical workflow for comparing cGAS inhibitors.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of new studies.
Fluorescence Polarization (FP) cGAS Activity Assay
This biochemical assay measures the production of 2'3'-cGAMP by cGAS. The principle relies on the competition between cGAMP produced by the enzyme and a fluorescently-labeled cGAMP tracer for binding to a specific anti-cGAMP antibody. Higher cGAS activity leads to more unlabeled cGAMP, which displaces the fluorescent tracer from the antibody, resulting in a decrease in fluorescence polarization.
Materials:
-
Purified human cGAS enzyme
-
Interferon stimulatory DNA (ISD), e.g., 45 bp dsDNA
-
ATP and GTP
-
Test inhibitor (e.g., this compound)
-
Assay Buffer: 10 mM HEPES, 140 mM NaCl, 5 mM MgCl2, 0.01% Tween-20, pH 7.5
-
Stop Solution: 50 mM EDTA
-
Cy5-labeled 2'3'-cGAMP
-
Anti-cGAMP monoclonal antibody
-
384-well black microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In a 384-well plate, add 5 µL of the test inhibitor solution. For control wells, add 5 µL of assay buffer with the corresponding solvent concentration.
-
Prepare a reaction mix containing cGAS enzyme (e.g., 100 nM), ISD (e.g., 100 nM), ATP (e.g., 1 mM), and GTP (e.g., 0.3 mM) in the assay buffer.
-
Initiate the reaction by adding 5 µL of the reaction mix to each well.
-
Incubate the plate at room temperature for 1 hour.[2]
-
Stop the reaction by adding 5 µL of stop solution to each well.
-
Prepare a detection mix containing Cy5-labeled cGAMP (e.g., 2 nM) and anti-cGAMP antibody (e.g., 16 nM) in the assay buffer.[2]
-
Add 10 µL of the detection mix to each well.
-
Incubate the plate at room temperature for 1 hour, protected from light.[2]
-
Measure the fluorescence polarization on a plate reader with appropriate excitation (e.g., 620 nm) and emission (e.g., 688 nm) filters.[2]
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
cGAMP ELISA-based cGAS Activity Assay
This assay also quantifies the 2'3'-cGAMP produced by cGAS but utilizes a competitive enzyme-linked immunosorbent assay (ELISA) for detection.
Materials:
-
cGAS Inhibitor Screening Assay Kit (e.g., from Cayman Chemical) which includes:
-
Purified human cGAS enzyme
-
cGAS Reaction Buffer
-
cGAS Substrate (ATP, GTP, and dsDNA)
-
cGAS Stop Solution
-
Positive Control Inhibitor (e.g., CU-76)
-
cGAMP ELISA Standard
-
cGAMP-specific antiserum
-
cGAMP-HRP tracer
-
ELISA plates pre-coated with a capture antibody
-
Wash and developing reagents
-
-
Test inhibitor
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
cGAS Reaction:
-
cGAMP ELISA:
-
Dilute the cGAS reaction products and the cGAMP standards.
-
To the wells of the ELISA plate, add the diluted standards or reaction products, the cGAMP-HRP tracer, and the cGAMP-specific antiserum.
-
Incubate for 2 hours at room temperature on an orbital shaker.[10]
-
Wash the plate multiple times with the provided wash buffer.
-
Add the developing solution (e.g., TMB substrate) and incubate for 30 minutes.
-
Stop the development reaction and measure the absorbance at 450 nm.
-
Generate a standard curve and determine the concentration of cGAMP in the reaction samples.
-
Calculate the percent inhibition and IC50 value for the test inhibitor.
-
Cellular IFN-β Reporter Assay
This cell-based assay measures the inhibition of the downstream effects of cGAS activation, specifically the production of type I interferon.
Materials:
-
A reporter cell line, e.g., THP-1 cells stably expressing a luciferase gene under the control of an interferon-stimulated response element (ISRE) promoter.
-
Cell culture medium and supplements.
-
Transfection reagent (e.g., Lipofectamine).
-
Herring Testis DNA (HT-DNA) or other dsDNA stimulus.
-
Test inhibitor.
-
Luciferase assay reagent.
-
Luminometer.
-
96-well white, clear-bottom cell culture plates.
Procedure:
-
Seed the reporter cells in a 96-well plate at a suitable density (e.g., 40,000 cells/well) and allow them to adhere overnight.[11]
-
The next day, treat the cells with serial dilutions of the test inhibitor for 1 hour.[11]
-
Prepare a DNA-transfection reagent complex according to the manufacturer's protocol.
-
Add the DNA complex to the cells to stimulate the cGAS-STING pathway.
-
Incubate the cells for 24 hours at 37°C in a CO2 incubator.[11]
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Calculate the percent inhibition of the interferon response and determine the IC50 value for the test inhibitor.
Conclusion
This compound demonstrates high affinity for cGAS and potent inhibition in biochemical assays.[1][2] However, its lack of reported cellular activity in initial studies highlights the critical importance of evaluating potential inhibitors in both biochemical and cellular systems.[6] Alternative inhibitors like G150 show high potency in both biochemical and cellular assays, particularly against human cGAS.[4] The choice of an appropriate inhibitor for research or therapeutic development will depend on the specific application, including the target species (human vs. mouse) and the desired balance between biochemical potency and cellular efficacy. The data and protocols presented in this guide are intended to facilitate a more informed selection and evaluation process for researchers in the field.
References
- 1. Discovery of this compound as a high affinity inhibitor of cGAS enabled by a novel fluorescence polarization assay | PLOS One [journals.plos.org]
- 2. Discovery of this compound as a high affinity inhibitor of cGAS enabled by a novel fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Study of Interactions between Human cGAS and Inhibitors: Insights from Molecular Dynamics and MM/PBSA Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. regenhealthsolutions.info [regenhealthsolutions.info]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Identification and development of cGAS inhibitors and their uses to treat Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small molecule inhibition of cGAS reduces interferon expression in primary macrophages from autoimmune mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic Development by Targeting the cGAS-STING Pathway in Autoimmune Disease and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. arborassays.com [arborassays.com]
- 11. bpsbioscience.com [bpsbioscience.com]
Safety Operating Guide
Essential Safety and Handling Precautions for PF-06928215
For researchers, scientists, and drug development professionals handling PF-06928215, a substrate-competitive inhibitor of cyclic GMP-AMP synthase (cGAS), stringent adherence to safety protocols is paramount. This document outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans to ensure a safe laboratory environment.
This compound is classified as harmful if swallowed and should be handled with care.[1] The following guidelines are based on information from suppliers and safety data sheets.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure risk. The following table summarizes the required equipment for handling this compound.
| Body Part | Required PPE | Specifications and Use |
| Hands | Chemical-resistant gloves | Nitrile or latex gloves should be worn at all times. Inspect gloves for tears or holes before use. Change gloves frequently and immediately if contaminated. |
| Eyes | Safety glasses with side shields or goggles | Must be worn to protect against splashes or airborne particles. |
| Body | Laboratory coat | A fully buttoned lab coat should be worn to protect skin and clothing. |
| Respiratory | Use in a well-ventilated area. A respirator may be required for large quantities or when generating dust. | Work should be conducted in a chemical fume hood to avoid inhalation of any dust or aerosols. |
Handling and Operational Plan
Preparation and Handling:
-
Before handling, ensure all necessary PPE is readily available and in good condition.
-
Handle this compound in a designated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
-
Avoid direct contact with the skin, eyes, and clothing.[2]
-
Do not eat, drink, or smoke in the laboratory area where the compound is being handled.[1]
-
Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[1][2]
Weighing and Solution Preparation:
-
When weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to prevent the generation of airborne dust.
-
For solution preparation, slowly add the solid to the solvent to avoid splashing. This compound is soluble in DMSO.
Disposal Plan
Waste Disposal:
-
All disposable materials contaminated with this compound, including gloves, pipette tips, and empty containers, should be collected in a designated, sealed waste container.
-
The waste container must be clearly labeled as hazardous chemical waste.
-
Dispose of the chemical waste in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety (EHS) department for specific guidelines.
Spill Response:
-
In the event of a small spill, carefully clean the area using appropriate absorbent materials while wearing full PPE.
-
For larger spills, evacuate the area and contact your institution's EHS department immediately.
Logical Workflow for PPE Selection and Use
The following diagram illustrates the decision-making process and procedural steps for safely handling this compound.
Caption: PPE Selection and Handling Workflow for this compound
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
